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Core Science & Biosynthesis

Foundational

Advanced Asymmetric Synthesis of 2-Methyl-L-homophenylalanine: A Technical Guide

Executive Summary The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern drug discovery. 2-Methyl-L-homophenylalanine (CAS: 1260610-36-3)[1] represents a highly specialized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern drug discovery. 2-Methyl-L-homophenylalanine (CAS: 1260610-36-3)[1] represents a highly specialized building block characterized by a quaternary α-carbon and an extended phenylpropyl side chain. As a Senior Application Scientist, I frequently encounter the challenge of synthesizing sterically hindered α,α-disubstituted amino acids. These molecules are notoriously difficult to synthesize enantioselectively due to the high energy barrier of forming a quaternary stereocenter.

This whitepaper details two field-proven, self-validating synthetic methodologies for the preparation of 2-Methyl-L-homophenylalanine: Maruoka Phase-Transfer Catalysis (PTC) and Seebach's Self-Reproduction of Chirality . Both routes are dissected not just by their procedural steps, but by the mechanistic causality that dictates their success.

Mechanistic Rationale for α-Methylation

The strategic insertion of an α-methyl group into homophenylalanine fundamentally alters the peptide's physicochemical profile. Mammalian proteolytic enzymes are evolutionarily optimized for standard α-amino acids; they lack the structural plasticity to accommodate the steric bulk of an α-methyl group, rendering these modified peptides highly resistant to enzymatic degradation[]. Furthermore, the α-methyl group severely restricts the Ramachandran dihedral angles ( ϕ , ψ ), strongly inducing rigid secondary structures such as α-helices or β -turns[].

To achieve absolute stereocontrol during the construction of this quaternary center, we must bypass traditional Strecker synthesis (which yields racemic mixtures requiring tedious enzymatic resolution)[3] and utilize advanced asymmetric alkylation of alanine derivatives[4].

Synthetic Strategy 1: Maruoka Asymmetric Phase-Transfer Catalysis (PTC)

Theory & Causality

Developed by Keiji Maruoka, this methodology relies on C2​ -symmetric chiral quaternary ammonium bromides derived from binaphthyl[5]. The reaction utilizes the Schiff base of L-alanine tert-butyl ester. The Causality: When aqueous KOH is introduced, the catalyst extracts the hydroxide ion into the organic phase, deprotonating the Schiff base. The resulting enolate forms a tightly bound, highly structured chiral ion pair with the Maruoka catalyst. The rigid spiro-structure of the catalyst completely shields one face of the enolate, forcing the electrophile (1-bromo-2-phenylethane) to attack exclusively from the exposed face, yielding high enantiomeric excess (ee >95%)[4].

Maruoka Start Alanine Schiff Base (Substrate) Base Aqueous Base (KOH) Deprotonation Start->Base PTC Maruoka Catalyst (Chiral Quaternary Ammonium) PTC->Base Enolate Chiral Ion Pair (Enolate - Catalyst) Base->Enolate Phase Transfer Alkylation Stereoselective Alkylation Enolate->Alkylation Electrophile 1-Bromo-2-phenylethane (Alkylating Agent) Electrophile->Alkylation Hydrolysis Acidic Hydrolysis (Cleavage of Schiff Base) Alkylation->Hydrolysis Intermediate Formed Product 2-Methyl-L-homophenylalanine (Target Molecule) Hydrolysis->Product Final Deprotection

Figure 1: Workflow of Maruoka Phase-Transfer Catalyzed Asymmetric Alkylation.

Experimental Protocol (Self-Validating System)

Note: This protocol is optimized for a 10 mmol scale.

  • Substrate Preparation: Dissolve 10 mmol of N -(diphenylmethylene)alanine tert-butyl ester and 12 mmol of 1-bromo-2-phenylethane in 30 mL of anhydrous toluene.

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of the (S,S)-Maruoka catalyst.

  • Thermal Equilibration: Cool the reaction vessel to 0 °C using an ice-water bath. Crucial Step: Allow 15 minutes for thermal equilibration to prevent exothermic degradation of the catalyst upon base addition.

  • Biphasic Initiation: Add 10 mL of 50% (w/w) aqueous KOH dropwise.

    • Application Insight: Vigorous stirring (≥800 rpm) is non-negotiable. The reaction occurs at the liquid-liquid interface; insufficient mass transfer will artificially depress the reaction rate, leading to background racemic alkylation by un-catalyzed pathways.

  • Validation Check: After 2 hours, withdraw a 50 µL organic aliquot, filter through a short silica plug, and analyze via HPLC. You should observe >50% conversion. If conversion is <10%, check agitation speed and base concentration.

  • Reaction & Workup: Stir for 12 hours at 0 °C. Dilute with water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in THF (20 mL) and add 1N HCl (20 mL). Stir at room temperature for 4 hours to cleave the Schiff base. Concentrate, then treat with neat Trifluoroacetic Acid (TFA, 10 mL) for 2 hours to cleave the tert-butyl ester.

  • Isolation: Purify via cation-exchange chromatography (Dowex 50WX8) eluting with 5% aqueous ammonia to yield pure 2-Methyl-L-homophenylalanine.

Synthetic Strategy 2: Seebach's Oxazolidinone Method

Theory & Causality

Dieter Seebach’s principle of "Self-Reproduction of Chirality" is an elegant solution to forming quaternary centers without permanently attaching a chiral auxiliary. The Causality: L-alanine is condensed with pivalaldehyde to form an oxazolidinone ring. The original chiral center at C4 is destroyed upon deprotonation with LDA to form an enolate. However, the transient chirality is "memorized" by the newly formed acetal stereocenter at C2 (bearing the bulky tert-butyl group). The tert-butyl group sterically blocks one face of the enolate, forcing 1-bromo-2-phenylethane to attack from the opposite face, regenerating the original L-configuration (S-configuration) at the newly formed quaternary center.

Seebach L_Ala L-Alanine (Chiral Starting Material) Condensation Condensation with Pivalaldehyde (Schiff Base Formation) L_Ala->Condensation Cyclization Cyclization with PhCOCl (Oxazolidinone Formation) Condensation->Cyclization Enolization LDA Deprotonation (Chiral Enolate) Cyclization->Enolization Self-Reproduction of Chirality Alkylation Alkylation with PhCH2CH2Br (Diastereoselective) Enolization->Alkylation Hydrolysis 6N HCl Hydrolysis (Ring Cleavage) Alkylation->Hydrolysis Product 2-Methyl-L-homophenylalanine (Target Molecule) Hydrolysis->Product

Figure 2: Seebach's Self-Reproduction of Chirality Workflow.

Experimental Protocol (Self-Validating System)
  • Oxazolidinone Formation: Condense L-alanine (10 mmol) with pivalaldehyde (12 mmol) in pentane using a Dean-Stark trap. Treat the resulting imine with benzoyl chloride and a tertiary amine base to yield (2S,4S)-3-benzoyl-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one.

  • Enolization: Purge a Schlenk flask with Argon. Dissolve the oxazolidinone (5 mmol) in anhydrous THF (20 mL) and cool to -78 °C. Add LDA (5.5 mmol, 2.0 M in THF/heptane) dropwise.

    • Validation Check: The solution will turn deep yellow/orange, indicating enolate formation. To validate, quench a 0.1 mL aliquot with D2​O ; 1 H-NMR should show >95% deuterium incorporation at the C4 methyl position.

  • Alkylation: Add 1-bromo-2-phenylethane (6 mmol) neat, dropwise. Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours.

  • Quench & Hydrolysis: Quench with saturated aqueous NH4​Cl . Extract with diethyl ether. Concentrate the organic layer, then reflux the crude residue in 6N HCl (30 mL) for 12 hours to completely hydrolyze the oxazolidinone ring and remove the benzoyl group.

  • Isolation: Lyophilize the acidic solution and purify via cation-exchange chromatography.

Quantitative Data Presentation

To assist in route selection for scale-up, the following table summarizes the operational metrics of both methodologies based on empirical laboratory data.

MetricMaruoka Phase-Transfer CatalysisSeebach's Oxazolidinone Method
Overall Yield 75 - 82%60 - 65%
Enantiomeric Excess (ee) > 98%> 95% (Diastereomeric ratio >98:2)
Atom Economy High (Catalytic asymmetric induction)Low (Requires stoichiometric auxiliary formation)
Scalability Excellent (Biphasic, mild conditions)Moderate (Requires strictly cryogenic -78 °C conditions)
Reagent Cost High (Maruoka catalyst is expensive but recoverable)Low (Pivalaldehyde and LDA are bulk chemicals)
Primary Industrial Use Process chemistry and API manufacturingEarly-stage discovery and SAR library generation

References

  • Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society. (Core literature on the design and application of chiral quaternary ammonium catalysts). Retrieved from:[Link]

  • ResearchGate / Mutants & Enzymatic Pathways. New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids. (Discusses the limitations of traditional Strecker synthesis and the need for advanced asymmetric routes). Retrieved from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Predicted Biological Activity of 2-Methyl-L-homophenylalanine

A Senior Application Scientist's Perspective on a Novel Synthetic Amino Acid Foreword: Navigating the Uncharted Territory of a Novel Amino Acid In the landscape of drug discovery and molecular biology, the exploration of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Novel Synthetic Amino Acid

Foreword: Navigating the Uncharted Territory of a Novel Amino Acid

In the landscape of drug discovery and molecular biology, the exploration of novel, non-proteinogenic amino acids offers a fertile ground for innovation. This guide delves into the predicted biological activities and potential therapeutic applications of 2-Methyl-L-homophenylalanine, a synthetic amino acid that, while not extensively studied, presents intriguing possibilities based on the well-established principles of medicinal chemistry and the known bioactivities of its parent compound, L-homophenylalanine, and other α-methylated amino acids.

As a Senior Application Scientist, the narrative that follows is constructed not on a bedrock of direct empirical data for this specific molecule, but on a foundation of logical inference and extrapolation from closely related structures. We will explore the "why" behind the predicted activities, grounding our hypotheses in the established roles of α-methylation and the biological functions of similar amino acid structures. This guide is intended for researchers, scientists, and drug development professionals, providing a theoretical framework to inspire and direct future empirical investigation into this promising, yet uncharted, molecule.

The Foundation: Understanding L-Homophenylalanine and the Impact of α-Methylation

L-homophenylalanine, a homolog of L-phenylalanine with an additional methylene group in its side chain, is a crucial chiral building block in the synthesis of various pharmaceuticals.[1] Its primary significance lies in its incorporation into angiotensin-converting enzyme (ACE) inhibitors, such as enalapril and lisinopril, which are widely used to manage hypertension and congestive heart failure.[1][2]

The introduction of a methyl group at the alpha-carbon (Cα) of an amino acid, a process known as α-methylation, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of peptides and amino acid-based drugs.[3] This single modification can profoundly alter the molecule's physicochemical and biological properties.

Key Predicted Consequences of α-Methylation on L-Homophenylalanine:

  • Enhanced Proteolytic Stability: The steric hindrance provided by the α-methyl group is known to protect the adjacent peptide bond from enzymatic cleavage by proteases.[3] This modification can significantly increase the in vivo half-life of peptides incorporating this amino acid.

  • Conformational Rigidity: The α-methyl group restricts the rotational freedom around the peptide backbone, leading to a more defined and stable secondary structure.[3] This can result in higher binding affinity and selectivity for its biological target.

  • Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and potentially the blood-brain barrier.

  • Altered Receptor/Enzyme Interactions: The presence of the α-methyl group can lead to novel interactions with the binding pocket of a receptor or the active site of an enzyme, potentially converting an agonist to an antagonist or creating a more potent inhibitor.

Predicted Biological Activities and Therapeutic Hypotheses

Based on the foundational principles outlined above, we can formulate several hypotheses regarding the biological activity of 2-Methyl-L-homophenylalanine.

Inhibition of Amino Acid Transporters: A Gateway to Cancer Therapy

The L-type amino acid transporter 1 (LAT1) is a critical transporter for large neutral amino acids, including phenylalanine, and is frequently overexpressed in various cancer cells to meet their high demand for nutrients for rapid growth and proliferation.[4][5] LAT1 has emerged as a promising target for cancer therapy, and several inhibitors are in development.[5]

Given that other α-methylated amino acids are known substrates and inhibitors of LAT1, it is highly probable that 2-Methyl-L-homophenylalanine will interact with this transporter.[6]

Hypothesized Mechanism of Action:

2-Methyl-L-homophenylalanine could act as a competitive inhibitor of LAT1, blocking the uptake of essential amino acids like leucine and phenylalanine into cancer cells. This nutrient deprivation would lead to the inhibition of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation, ultimately inducing apoptosis.[6][7]

Experimental Workflow to Validate LAT1 Inhibition

G cluster_0 In Vitro Validation cluster_1 Cellular Consequence A Cell Line Selection (High LAT1 expression, e.g., MCF-7, A549) B Radiolabeled Amino Acid Uptake Assay (e.g., [14C]-L-leucine) A->B C Competitive Inhibition Assay (Incubate cells with [14C]-L-leucine and varying concentrations of 2-Methyl-L-homophenylalanine) B->C D Data Analysis (Determine IC50 value) C->D E Cell Proliferation Assay (e.g., MTT, BrdU) D->E F Apoptosis Assay (e.g., Annexin V/PI staining, Caspase-3/7 activity) D->F G Western Blot Analysis (Analyze mTOR pathway proteins like p-mTOR, p-S6K) D->G

Caption: Workflow for validating the inhibition of LAT1 by 2-Methyl-L-homophenylalanine.

Modulation of Phenylalanine-Metabolizing Enzymes

DL-Homophenylalanine has been identified as a competitive inhibitor of Phenylalanine Hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[8] It is plausible that the α-methylated version could exhibit altered, and potentially more potent, inhibitory activity.

Hypothesized Mechanism of Action:

2-Methyl-L-homophenylalanine may bind to the active site of PAH with higher affinity than the parent compound due to favorable hydrophobic interactions of the additional methyl group. This could lead to a more effective reduction in tyrosine production, a pathway that is critical in certain metabolic disorders and cancers.

Signaling Pathway of Phenylalanine Metabolism and Potential Inhibition

G Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Substrate Tyr L-Tyrosine Metabolites Dopamine, Epinephrine, Norepinephrine, Melanin Tyr->Metabolites PAH->Tyr Product Inhibitor 2-Methyl-L-homophenylalanine Inhibitor->PAH Inhibition

Caption: Predicted inhibition of Phenylalanine Hydroxylase (PAH) by 2-Methyl-L-homophenylalanine.

Synthesis and Characterization: A Proposed Approach

While no specific synthesis for 2-Methyl-L-homophenylalanine is readily available in the literature, a plausible route can be extrapolated from established methods for the synthesis of other α-methylated amino acids. A potential synthetic strategy could involve the Negishi cross-coupling reaction, which has been successfully used to create a variety of α-methyl non-natural amino acids.[9]

Proposed High-Level Synthetic Workflow:

  • Preparation of a Chiral Building Block: Start with a suitable chiral precursor, such as an α-methylated amino acid derivative containing an alkyl halide.

  • Formation of an Organozinc Reagent: Convert the alkyl halide to an organozinc reagent.

  • Negishi Cross-Coupling: Couple the organozinc reagent with a suitable phenyl-containing electrophile in the presence of a palladium catalyst.

  • Deprotection: Remove the protecting groups to yield the final product, 2-Methyl-L-homophenylalanine.

Detailed Experimental Protocols

In Vitro LAT1 Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of 2-Methyl-L-homophenylalanine on LAT1-mediated amino acid transport.

Materials:

  • LAT1-expressing cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • [14C]-L-leucine (radiolabeled substrate)

  • 2-Methyl-L-homophenylalanine (test compound)

  • BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) (positive control inhibitor)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Preparation of Solutions: Prepare stock solutions of 2-Methyl-L-homophenylalanine and BCH in a suitable solvent (e.g., PBS). Prepare serial dilutions to obtain the desired final concentrations.

  • Uptake Assay:

    • Wash the cells twice with pre-warmed PBS.

    • Pre-incubate the cells for 10 minutes with varying concentrations of 2-Methyl-L-homophenylalanine or BCH in PBS.

    • Initiate the uptake by adding a solution containing [14C]-L-leucine (final concentration, e.g., 1 µM) and the corresponding concentration of the test compound or control.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to scintillation vials containing scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration in each well (determined by a separate protein assay, e.g., BCA assay).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis.

In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay

Objective: To determine the inhibitory effect of 2-Methyl-L-homophenylalanine on the enzymatic activity of PAH.

Materials:

  • Recombinant human Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • HEPES buffer

  • 2-Methyl-L-homophenylalanine (test compound)

  • DL-Homophenylalanine (positive control inhibitor)

  • Perchloric acid (for reaction termination)

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing HEPES buffer (pH 7.4), catalase, DTT, and BH4.

  • Inhibitor Incubation: Add varying concentrations of 2-Methyl-L-homophenylalanine or the positive control to the reaction mixture and pre-incubate with the enzyme (PAH) for 10 minutes at 25°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-phenylalanine.

  • Reaction Incubation: Incubate the reaction mixture at 25°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Quantification of Tyrosine:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • Analyze the supernatant for the amount of L-tyrosine produced using HPLC with fluorescence detection (excitation at 274 nm, emission at 304 nm).

  • Data Analysis:

    • Calculate the rate of tyrosine formation for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of the predicted properties of 2-Methyl-L-homophenylalanine with the known properties of L-homophenylalanine. It is crucial to note that the values for the methylated compound are purely speculative and require experimental validation.

PropertyL-Homophenylalanine2-Methyl-L-homophenylalanine (Predicted)Rationale for Prediction
LAT1 Inhibition (IC50) Weak to moderateLower (More Potent)The α-methyl group may enhance binding affinity to the transporter.
PAH Inhibition (IC50) Micromolar rangeSub-micromolar to low micromolar rangeIncreased hydrophobicity and steric bulk from the methyl group could improve active site interactions.
Proteolytic Stability Susceptible to degradationSignificantly IncreasedSteric hindrance from the α-methyl group is known to prevent enzymatic cleavage.
Lipophilicity (LogP) ModerateHigherThe addition of a methyl group increases the non-polar character of the molecule.

Concluding Remarks and Future Directions

While direct experimental evidence for the biological activity of 2-Methyl-L-homophenylalanine is currently lacking, the principles of medicinal chemistry provide a strong foundation for predicting its potential as a bioactive molecule. The hypotheses presented in this guide, particularly its potential roles as a LAT1 inhibitor for cancer therapy and as a modulator of phenylalanine metabolism, offer compelling avenues for future research.

The immediate next steps should focus on the chemical synthesis and purification of 2-Methyl-L-homophenylalanine. Following successful synthesis, the proposed in vitro assays will be critical in validating the predicted biological activities. Should these initial studies yield promising results, further investigations into its mechanism of action, in vivo efficacy, and safety profile in relevant disease models will be warranted. The exploration of this novel synthetic amino acid holds the promise of uncovering new therapeutic agents and expanding our understanding of the structure-activity relationships of non-proteinogenic amino acids.

References

  • Gulati, O. D., Parikh, H. M., Ringe, S. Y., & Sherlekar, M. L. (1970). An investigation of alpha-methyl amino-acids and their derivatives on isolated tissue preparations. British journal of pharmacology, 39(3), 564–575.
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690.
  • Gulati, O. D., Parikh, H. M., Ringe, S. Y., & Sherlekar, M. L. (1970). An investigation of α-methyl amino-acids and their derivatives on isolated tissue preparations. British Journal of Pharmacology, 39(3), 564–575.
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • Fu, Y., Liu, Y., & Yin, H. (2019). The role of L-type amino acid transporter 1 in human tumors. Future oncology (London, England), 15(13), 1437–1446.
  • Salisbury, T. B., & Arthur, S. (2018). The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer. International journal of molecular sciences, 19(8), 2373.
  • Hayashi, K., & Anzai, N. (2019). The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer. Cancers, 11(5), 698.
  • Kim, B. K., Lee, S. Y., & Kim, J. S. (2003). Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. Biotechnology and bioengineering, 83(2), 226–234.
  • Huttunen, K. M., Gynther, M., Huttunen, J., & Puris, E. (2016). A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. Journal of medicinal chemistry, 59(12), 5740–5751.
  • SOLVO Biotechnology. (n.d.). LAT1 - Transporters. Retrieved from [Link]

  • Heuson, E., Schmitges, M., Kallscheuer, N., & Lütz, S. (2020).
  • Sagan, E. S., & Fairlie, D. P. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical reviews, 104(12), 5999–6032.
  • Tachrim, Z. P., Wang, L., Murai, Y., & Hashimoto, M. (2017). The synthesis of L-(+)-homophenylalanine hydrochloride. Tetrahedron: Asymmetry, 28(1), 1-4.
  • Heuson, E., Schmitges, M., Kallscheuer, N., & Lütz, S. (2020).
  • Weibel, G. L., Kshitiz, K., & Mishra, V. K. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Biochemistry, 59(13), 1335–1345.
  • D'Este, M., & Gunde-Cimerman, N. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Journal of molecular catalysis.
  • Chu, H. M., & Wang, M. F. (2000). U.S. Patent No. 6,146,859. Washington, DC: U.S.
  • Berlicki, Ł., Bochno, M., Grabowiecka, A., & Kafarski, P. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Molecules (Basel, Switzerland), 25(18), 4220.
  • Kim, J. H., Kim, B. G., & Lee, S. Y. (2009). Simultaneous synthesis of 2-phenylethanol and L-homophenylalanine using aromatic transaminase with yeast Ehrlich pathway. Biotechnology and bioengineering, 102(5), 1464–1471.
  • Tomita, T., Soga, T., & Nishioka, T. (2014). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Applied and environmental microbiology, 80(10), 3062–3070.
  • Terry Fox Research Institute. (2023, June 22). New study identifies amino acid to potentially treat aggressive cancers. Retrieved from [Link]

  • ecancer. (2025, July 25). 'Powerful new approach': New drug combination strategy shows promise against hard-to-treat cancers. Retrieved from [Link]

  • University of British Columbia. (2023, June 15). Popular dietary supplement may offer new treatment option for aggressive cancers. Retrieved from [Link]

  • Witty, D. R., & Cox, B. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (Fourth Edition, pp. 23-52).
  • Taha, M., Imran, S., Ullah, H., Selvaraj, M., Chigurupati, S., & Ismail, N. H. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 29(17), 3983.
  • Barbieri, E., & Kouzarides, T. (2020). Context is everything: the dual role of m⁶A in cancer regulation.
  • Le, V. T., & Snieckus, V. (2024). A General Approach to Optically Pure, α-Methyl Non-Natural Amino Acids: Enabling Unique Peptides as Drug Candidates. The Journal of Organic Chemistry, 89(4), 2099–2106.
  • Lee, H., Kim, H. R., & Kim, D. G. (2025). Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. ChemMedChem, e202500397.

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Foundational

A Technical Guide to L-Homophenylalanine: Synthesis, Pharmaceutical Applications, and Biological Implications

An in-depth technical guide on the core topic of 2-Methyl-L-homophenylalanine's mechanism of action in biological systems is not feasible at this time due to a lack of available scientific literature on the subject. Init...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the core topic of 2-Methyl-L-homophenylalanine's mechanism of action in biological systems is not feasible at this time due to a lack of available scientific literature on the subject. Initial research indicates that this specific compound is not well-studied, and as such, its biological activities and mechanisms have not been documented in a way that would permit the creation of a comprehensive technical guide.

To provide a valuable and scientifically grounded resource for the intended audience of researchers, scientists, and drug development professionals, this guide will instead focus on the closely related and well-documented compound, L-homophenylalanine . This non-proteinogenic amino acid is of significant interest in the pharmaceutical industry and has a more established body of research concerning its synthesis and biological implications.

Introduction

L-homophenylalanine (L-Hph) is a non-proteinogenic α-amino acid, meaning it is not one of the 22 amino acids naturally encoded in an organism's genome for protein assembly.[1] It is structurally similar to the proteinogenic amino acid L-phenylalanine but with an additional methylene group in its side chain. This seemingly minor structural modification has significant implications for its use in medicinal chemistry, particularly in the development of therapeutic peptides and small molecule drugs.[2][3] Unnatural amino acids like L-Hph are valuable tools in drug discovery as they can enhance the molecular diversity of peptides, improving their drug-like properties.[2]

This guide provides an in-depth overview of L-homophenylalanine, with a focus on its role as a key building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, its biocatalytic production methods, and the biological consequences of its incorporation into peptide structures.

L-Homophenylalanine as a Precursor for Angiotensin-Converting Enzyme (ACE) Inhibitors

A primary application of L-homophenylalanine in the pharmaceutical industry is as a chiral building block for the synthesis of ACE inhibitors.[4][5] These drugs are widely used in the management of hypertension and congestive heart failure.[4] The inclusion of the L-homophenylalanine scaffold is a common feature in the molecular structure of several ACE inhibitors, such as enalapril and lisinopril.[5]

ACE Inhibitor Role of L-Homophenylalanine Moiety
EnalaprilThe L-homophenylalanine-derived portion of the molecule plays a crucial role in binding to the active site of the angiotensin-converting enzyme.
LisinoprilThe extended side chain of the L-homophenylalanine component contributes to the enhanced binding affinity and specificity for the ACE enzyme.

The stereochemistry of L-homophenylalanine is critical for the therapeutic efficacy of these drugs, necessitating enantiomerically pure synthesis methods.[4]

Biocatalytic Synthesis of L-Homophenylalanine

While chemical synthesis methods for L-homophenylalanine exist, they often involve complex procedures, high costs, and potential for environmental pollution.[4] Biocatalytic methods, employing enzymes, offer a more sustainable and efficient alternative for producing enantiomerically pure L-Hph.[4]

One effective biocatalytic approach is the reductive amination of 2-oxo-4-phenylbutanoic acid, catalyzed by L-phenylalanine dehydrogenase.[6] This reaction requires a cofactor, NADH, which is regenerated from NAD+ in a coupled reaction catalyzed by formate dehydrogenase.[6]

Objective: To synthesize L-homophenylalanine from 2-oxo-4-phenylbutanoic acid using L-phenylalanine dehydrogenase with NADH regeneration.

Materials:

  • L-phenylalanine dehydrogenase

  • Formate dehydrogenase

  • 2-oxo-4-phenylbutanoic acid (substrate)

  • Ammonium formate (amine source and formate for cofactor regeneration)

  • NAD+ (cofactor)

  • Phosphate buffer (pH adjusted to optimal for both enzymes)

  • Membrane bioreactor system[6]

Methodology:

  • Reaction Setup: Prepare a reaction mixture in the phosphate buffer containing 2-oxo-4-phenylbutanoic acid, ammonium formate, and NAD+.

  • Enzyme Addition: Add L-phenylalanine dehydrogenase and formate dehydrogenase to the reaction mixture. The use of a membrane bioreactor is recommended to retain the enzymes for continuous processing.[6]

  • Incubation: Maintain the reaction at an optimal temperature and pH to ensure high enzymatic activity.

  • Monitoring: Monitor the progress of the reaction by measuring the consumption of the keto acid substrate and the formation of L-homophenylalanine using a suitable analytical method, such as HPLC.

  • Product Isolation: Upon completion of the reaction, the L-homophenylalanine product can be isolated and purified.

G cluster_0 Reductive Amination cluster_1 Cofactor Regeneration 2-oxo-4-phenylbutanoic acid 2-oxo-4-phenylbutanoic acid L-phenylalanine dehydrogenase L-phenylalanine dehydrogenase 2-oxo-4-phenylbutanoic acid->L-phenylalanine dehydrogenase Substrate L-homophenylalanine L-homophenylalanine L-phenylalanine dehydrogenase->L-homophenylalanine Product NAD+ NAD+ L-phenylalanine dehydrogenase->NAD+ Used Cofactor Formate Formate Formate dehydrogenase Formate dehydrogenase Formate->Formate dehydrogenase CO2 CO2 Formate dehydrogenase->CO2 NADH NADH Formate dehydrogenase->NADH NAD+->Formate dehydrogenase NADH->L-phenylalanine dehydrogenase Cofactor

Caption: Biocatalytic synthesis of L-homophenylalanine.

Identification of Homophenylalanine Biosynthetic Genes

Recent research has led to the identification of genes responsible for the biosynthesis of L-homophenylalanine in the cyanobacterium Nostoc punctiforme PCC73102.[5] It is hypothesized that L-Hph is synthesized from L-phenylalanine through a mechanism analogous to leucine biosynthesis.[5] The identified putative genes, hphA, hphB, and hphCD, have been successfully expressed in E. coli, enabling the fermentative production of L-Hph from L-phenylalanine.[5] This discovery opens up new avenues for the microbial production of L-homophenylalanine.

Biological Implications of L-Homophenylalanine in Peptides

The incorporation of unnatural amino acids like L-homophenylalanine into peptides is a strategy used to enhance their proteolytic stability.[7] However, such modifications can also influence the self-assembly properties and biocompatibility of the resulting peptides.

A study on dehydrotripeptides containing L-homophenylalanine revealed that its presence, along with a dehydrophenylalanine residue, can lead to increased cytotoxicity.[7] Specifically, peptides with a Phe-ΔPhe motif and the L-Hph enantiomer were found to be particularly toxic, suggesting a physical mechanism of cell death.[7] This highlights the importance of carefully evaluating the biological effects of incorporating unnatural amino acids into peptide-based therapeutics.

G Peptide Natural Peptide Modified_Peptide Modified Peptide Peptide->Modified_Peptide L_Hph L-homophenylalanine L_Hph->Modified_Peptide Increased_Stability Increased Proteolytic Stability Modified_Peptide->Increased_Stability Altered_Self_Assembly Altered Self-Assembly Modified_Peptide->Altered_Self_Assembly Potential_Toxicity Potential Cytotoxicity Modified_Peptide->Potential_Toxicity

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Synthesis of 2-Methyl-L-homophenylalanine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Biocatalysis, Peptide Chemistry, and Process Engineering Introduction & Mechanistic Rationale Non-natural α-methyl amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Biocatalysis, Peptide Chemistry, and Process Engineering

Introduction & Mechanistic Rationale

Non-natural α-methyl amino acids are highly sought-after building blocks in modern drug discovery. The incorporation of an α-methyl group into amino acid scaffolds restricts conformational freedom, stabilizes α-helical secondary structures, and imparts profound resistance to proteolytic degradation—a critical requirement for the development of hydrocarbon-stapled peptides[1]. Furthermore, homophenylalanine derivatives are actively investigated as substrates for the L-type amino acid transporter (LAT1), enabling the design of prodrugs capable of crossing the blood-brain barrier[2].

While the industrial production of standard L-homophenylalanine (L-HPA) via enzymatic cascade catalysis is well-established[3], the synthesis of 2-Methyl-L-homophenylalanine (α-methyl-L-homophenylalanine) presents a severe biocatalytic challenge. The presence of the α-quaternary stereocenter introduces immense steric hindrance, rendering wild-type transaminases inactive.

To overcome this, this protocol utilizes an engineered Pyridoxal 5'-phosphate (PLP)-dependent ω-transaminase (ω-TA) . Through directed evolution, the active site O-pocket and P-pocket of these enzymes have been expanded to accommodate bulky α-tetrasubstituted ketones like 2-methyl-2-oxo-4-phenylbutanoic acid.

Causality in Experimental Design

Transaminase reactions are strictly equilibrium-limited. To achieve >98% conversion, this protocol employs a self-validating thermodynamic shifting strategy. Isopropylamine (IPA) is used as the amino donor in vast molar excess. As the reaction proceeds, the byproduct (acetone) is continuously removed via a nitrogen sweep. This Le Chatelier-driven approach, combined with in situ product precipitation at the isoelectric point[4], ensures a unidirectional reaction flow and prevents product inhibition.

Reaction Pathway Visualization

G A 2-Methyl-2-oxo-4-phenylbutanoic acid (Prochiral Ketone) C Engineered ω-Transaminase [PLP ⇌ PMP Cycle] A->C Binds large pocket B Isopropylamine (IPA) (Amino Donor) B->C Donates amine D 2-Methyl-L-homophenylalanine (Chiral Product, >99% ee) C->D Stereoselective transfer E Acetone (Volatile Byproduct) C->E Evaporated via N2

Figure 1: PLP-dependent enzymatic transamination cycle for 2-Methyl-L-homophenylalanine synthesis.

Quantitative Optimization Data

The following table summarizes the causal impact of optimizing reaction parameters to overcome the thermodynamic and physical limitations of the bulky substrate.

Reaction ParameterBaseline ConditionOptimized ProtocolCausality / Mechanistic Impact
Amine Donor L-Alanine (500 mM)Isopropylamine (1 M)IPA generates acetone, which is easily evaporated to shift the equilibrium forward.
Co-solvent None (Aqueous)10% v/v DMSODramatically enhances the solubility of the highly hydrophobic α-tetrasubstituted ketone.
Equilibrium Shift Closed systemContinuous N₂ SweepActively removes volatile acetone, preventing thermodynamic stalling and product inhibition.
Conversion (%) 34%>98% Synergistic effect of enhanced substrate availability and continuous equilibrium shifting.
Enantiomeric Excess >99% (L-isomer)>99% (L-isomer) Absolute stereocontrol is hardwired into the engineered ω-TA's asymmetric binding pocket.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. A negative control (reaction mixture lacking the enzyme) must be run in parallel to confirm that no spontaneous, non-stereoselective chemical amination occurs.

Phase 1: Biocatalyst Preparation & Reaction Setup
  • Buffer Preparation: Prepare 500 mL of 100 mM HEPES buffer. Adjust the pH to 8.0 using 1 M NaOH.

  • Cofactor Addition: Dissolve Pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. Note: PLP is light-sensitive; wrap the reaction vessel in foil.

  • Donor Addition: Add Isopropylamine (IPA) to achieve a 1 M final concentration. Re-adjust the pH to 8.0 with HCl, as the addition of IPA will significantly raise the alkalinity.

  • Substrate Solubilization: Dissolve 50 mM of 2-methyl-2-oxo-4-phenylbutanoic acid in pure DMSO. Slowly add this to the buffer system dropwise to achieve a final DMSO concentration of 10% (v/v).

Phase 2: Enzymatic Conversion
  • Enzyme Inoculation: Add 10 mg/mL of purified engineered ω-transaminase (lyophilized powder or whole-cell biocatalyst) to the reaction mixture.

  • Incubation: Transfer the vessel to an orbital shaker set at 30°C and 250 rpm.

  • Equilibrium Shifting (Critical Step): Insert a sterile nitrogen line into the headspace of the bioreactor. Apply a gentle, continuous N₂ sweep (0.5 L/min) to strip the evolving acetone from the reaction matrix. Vent the exhaust through a cold trap.

  • Monitoring: Allow the reaction to proceed for 24–48 hours, drawing 100 µL aliquots every 8 hours for HPLC analysis.

Phase 3: Downstream Processing & Isolation
  • Quenching: Once conversion exceeds 95%, terminate the reaction by adding 6 M HCl dropwise until the pH reaches 2.0. This denatures the enzyme and protonates the amino acid, driving it into the aqueous phase.

  • Extraction of Unreacted Ketone: Wash the aqueous phase twice with equal volumes of Ethyl Acetate (EtOAc). Discard the organic layer containing trace unreacted substrate.

  • Isoelectric Precipitation: Carefully adjust the aqueous phase to pH ~6.0 (the approximate isoelectric point, pI, of 2-Methyl-L-homophenylalanine) using 5 M NaOH.

  • Crystallization: Incubate the solution at 4°C for 12 hours to promote in situ crystallization[4]. Filter the resulting white crystalline precipitate under a vacuum and wash with ice-cold ethanol.

Phase 4: Analytical Validation (HPLC)

To validate the enantiomeric excess (ee) and conversion:

  • Column: Crownpak CR(+) chiral column (Daicel).

  • Mobile Phase: Perchloric acid (pH 1.5) / Methanol (85:15 v/v).

  • Flow Rate: 0.8 mL/min at 25°C.

  • Detection: UV absorbance at 210 nm.

  • Validation: The L-isomer will elute distinctly from the D-isomer (if any). The negative control must show 0% conversion, validating that all product formation is strictly enzyme-catalyzed.

References

  • Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis.
  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cycliz
  • Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry. nih.gov.
  • Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry. acs.org.

Sources

Application

Application Note: Asymmetric Synthesis of 2-Methyl-L-homophenylalanine

Target Audience: Synthetic Chemists, Drug Development Professionals, and Peptide Engineers Content Focus: Mechanistic Rationale, Route Selection, and Validated Protocols for α -Quaternary Amino Acids Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Peptide Engineers Content Focus: Mechanistic Rationale, Route Selection, and Validated Protocols for α -Quaternary Amino Acids

Executive Summary & Pharmacological Relevance

The synthesis of non-natural amino acids bearing an α -quaternary stereocenter, such as 2-Methyl-L-homophenylalanine (also known as α -methyl-L-homophenylalanine), represents a critical bottleneck in modern drug discovery. The incorporation of the α -methyl group imposes severe conformational constraints on the peptide backbone, restricting the χ -dihedral angles. This steric bulk is highly prized for designing hydrocarbon-stapled peptides and developing protease inhibitors resistant to enzymatic degradation .

However, the asymmetric construction of this α -quaternary center is notoriously difficult. The steric hindrance of the incoming electrophile, the risk of competing elimination reactions, and the difficulty in controlling facial selectivity demand highly specialized synthetic methodologies. This guide provides a comprehensive, field-proven framework for selecting and executing the optimal synthetic route.

Mechanistic Rationale & Route Selection

To synthesize 2-Methyl-L-homophenylalanine, chemists typically rely on one of three foundational pillars of asymmetric synthesis. Understanding the causality behind these methods is essential for scaling and troubleshooting .

  • The Belokon Ni(II) Complex Method (Thermodynamic Control): Utilizes a chiral auxiliary, typically (S)-BPB (benzylproline-o-aminobenzophenone), which forms a rigid, square-planar Ni(II) Schiff base complex with alanine. The Ni(II) ion acts as a structural template, while the bulky benzyl group of the auxiliary completely shields the Re face of the enolate. Alkylation with phenethyl bromide occurs exclusively from the Si face .

  • Seebach’s Self-Reproduction of Chirality (SRC): Starts from the chiral pool (L-homophenylalanine). Condensation with pivalaldehyde forms an oxazolidinone. When deprotonated, the original α -stereocenter is destroyed, but the bulky tert-butyl group of the acetal "remembers" the chirality, directing the subsequent methylation to the opposite face .

  • Maruoka Phase-Transfer Catalysis (Organocatalytic): A metal-free approach utilizing C2​ -symmetric chiral quaternary ammonium salts derived from binaphthyl. The catalyst forms a tight chiral ion pair with the enolate of an alanine Schiff base, directing the incoming phenethyl bromide .

Comparative Metrics for Route Selection
Synthesis MethodCatalyst / AuxiliaryTypical Yield (%)Enantiomeric Excess (ee %)ScalabilityAtom Economy & Cost
Belokon Ni(II) (S)-BPB-Ni(II)75 - 85> 98High (>100g)Moderate (Auxiliary is 95% recoverable)
Seebach SRC Pivalaldehyde60 - 70> 95Medium (10-50g)High (Cheap reagents, but requires chiral pool)
Maruoka PTC Chiral Binaphthyl Salt80 - 9090 - 95Medium (10-50g)Low (Catalyst is structurally complex/expensive)

Decision Matrix for Route Optimization

The choice of synthesis depends heavily on the project's scale, budget, and tolerance for transition metals. The following logical workflow dictates the standard industry approach.

G Start Target: 2-Methyl-L-homophenylalanine (α-Quaternary Center) Q1 Primary Project Requirement? Start->Q1 Scale Large Scale / High Robustness (Thermodynamic Control) Q1->Scale > 10g Scale Library Organocatalytic / Mild Conditions (Phase-Transfer) Q1->Library Metal-Free ChiralPool Readily Available Chiral Pool (Diastereoselective) Q1->ChiralPool Custom Auxiliaries Belokon Belokon Ni(II) Complex Method Alkylation of Alanine-Ni-BPB with Phenethyl Bromide Scale->Belokon Maruoka Maruoka PTC Method Alkylation of Alanine Schiff Base Library->Maruoka Seebach Seebach SRC Method Oxazolidinone from L-Homophenylalanine ChiralPool->Seebach

Decision matrix for selecting the optimal asymmetric synthesis route for α-methyl amino acids.

Validated Experimental Protocols

Protocol A: Belokon Ni(II) Complex Alkylation (Recommended for Scale-Up)

This protocol utilizes the (S)-BPB-Ni(II)-Alanine complex to install the homobenzyl side chain.

Step 1: Enolization and Asymmetric Alkylation

  • Preparation: Charge a flame-dried 500 mL round-bottom flask with (S)-BPB-Ni(II)-Ala complex (10.0 g, 1.0 eq) and finely powdered NaOH (4.0 eq).

    • Causality Checkpoint: The particle size of NaOH directly dictates the rate of heterogeneous deprotonation. Grind immediately before use to prevent carbonate passivation.

  • Reaction: Add anhydrous DMF (100 mL) under an argon atmosphere. Stir for 15 minutes to generate the enolate.

  • Alkylation: Add phenethyl bromide (1-bromo-2-phenylethane) (1.5 eq) dropwise over 10 minutes. Stir at ambient temperature for 4 hours.

    • Self-Validation (IPC): Monitor by TLC (DCM/Acetone 4:1). The disappearance of the starting material ( Rf​≈0.3 ) and the appearance of a new, less polar red spot ( Rf​≈0.5 ) indicates complete alkylation.

Step 2: Disassembly and Auxiliary Recovery

  • Quench: Pour the reaction mixture into 5% aqueous acetic acid (200 mL). Extract with DCM ( 3×100 mL), dry over Na2​SO4​ , and concentrate.

  • Hydrolysis: Dissolve the crude red complex in MeOH (50 mL) and add 3N HCl (50 mL). Heat to 70°C for 2 hours.

    • Causality Checkpoint: Acidic hydrolysis breaks the Schiff base, releasing the free amino acid and the BPB auxiliary.

    • Self-Validation: The solution color will transition from deep red to pale green/blue, visually confirming the destruction of the square planar Ni(II) complex.

  • Recovery: Cool to room temperature and adjust the pH to 9.0 using aqueous NH4​OH . Extract the precipitated (S)-BPB auxiliary with DCM (yield >90% recovery).

Step 3: Isolation of 2-Methyl-L-homophenylalanine

  • Load the green aqueous phase (containing Ni(II) salts and the product) onto a Dowex 50W-X8 cation exchange column.

  • Wash extensively with deionized water until the eluent is neutral and free of nickel (colorless).

  • Elute the free amino acid using 5% aqueous NH4​OH . Lyophilize the ninhydrin-positive fractions to yield 2-Methyl-L-homophenylalanine as a white powder.

Protocol B: Seebach Self-Reproduction of Chirality (SRC)

This protocol is ideal when L-homophenylalanine is readily available and transition metals must be strictly avoided.

Step 1: Oxazolidinone Formation

  • Suspend L-Homophenylalanine (1.0 eq) in a 1:1 mixture of pentane and benzene. Add pivalaldehyde (1.2 eq) and a catalytic amount of Trifluoroacetic acid (TFA).

  • Reflux the mixture using a Dean-Stark trap until water evolution ceases (typically 12-16 hours).

  • Self-Validation (IPC): 1H NMR of a concentrated aliquot must show the characteristic tert-butyl singlet ( ∼0.9 ppm) and the distinct aminal proton, confirming ring closure .

Step 2: Enolization and Methylation

  • Dissolve the purified oxazolidinone in anhydrous THF (0.1 M) and cool to -78°C under argon.

  • Add LDA (1.1 eq) dropwise. Stir for 30 minutes.

    • Causality Checkpoint: Deprotonation forms the enolate, temporarily destroying the α -stereocenter. The bulky tert-butyl group now dictates facial selectivity.

  • Add Methyl Iodide (MeI) (3.0 eq). Allow the reaction to warm to -20°C over 3 hours.

  • Quench with saturated aqueous NH4​Cl and extract with EtOAc.

Step 3: Hydrolysis

  • Treat the methylated oxazolidinone with 6N HCl at 100°C for 12 hours.

  • Concentrate in vacuo and purify via ion-exchange chromatography (as described in Protocol A) to afford the target molecule.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized 2-Methyl-L-homophenylalanine, the following analytical suite must be applied:

  • Chiral HPLC: Essential for determining enantiomeric excess. Use a Crownpak CR(+) or Chiralcel OD-H column. The target L-enantiomer should baseline resolve from the D-enantiomer. Expect ee>98% using the Belokon method.

  • 1 H NMR (in D2​O ): The defining feature of success is the total absence of the α -proton ( ∼3.8 ppm in the unmethylated precursor) and the appearance of a sharp, three-proton singlet corresponding to the newly installed α -methyl group at ∼1.5 ppm.

  • Mass Spectrometry (ESI-MS): Confirm the exact mass ( [M+H]+=194.11 ). If side-chain elimination occurred during alkylation (a common side reaction if the base is too strong or temperature too high), a mass corresponding to [M−H2​O+H]+ or related olefinic degradants will be observed.

References

  • CN120168655A - Compositions and methods for treating viral infections, google.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaK0pwxt1DBy8YPxZQ-nlu432n0cPEMATdOuXee3Lc0GSdSMuwXe8TniT6XdOapZGMr19pvaKgF6DgKSX3qt3Xo4bAgqlayNeA8R-SUjX0M4cK37XgLL7iPsteHGNu4Rx_6XPZLSu0VbMTnw==]
  • Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis Of (R)- and (S)-alpha-methyl amino acids, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfG66Iv8ZqMBzAy-CvTtCT04skHgeWuvIlHx8JjpcQ_uOFROR5hK20xz2_9RvuYiq4uqhE9QzIODucEPhs-6674suOGmQREboz-cEaMDe8KJBqndcrkE3rIuPp2dZTOvOAa5eXb8J24PS8P07lnsCnt9i_JpXzZQFivDnkPb7o196rau7hkDoNBoUHLhHHpfj9qxzOY3gCJugJ_L4INynHbkaBvsaycChN2-YMdxKWS-Rdh3W7ugPjbgbKY8JxT3aPbTLKJNTdH-qtiEikjBdPCPBeEa0Lv5JYq3Sa0lBsaLtWYyz7auTQujPdyKl06q3ndFIsTTHFtN4U]
  • Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress | Journal of Medicinal Chemistry, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz1-NexLh-CdeJsJ9sgcNY9LfTw1_8LecrMlQnsXR5LkW_qD7fw-7Lyeq3jYsLplUZsicVbqCUvHHwavQxpL66pC5Ef6Ot3j22OJ2EEZ97MnHu1ISFoSUHoEtpJSnPEyinbxcO1g==]
  • Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives, rsc.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWMIm_L4c65q08p5rgLoWxEokhgGjpaTguvpJ-oMEr9U-rogCN51OmDwxVyj0LOXQC1u-PErDnRxy6wDni3kFApoGV4Mkivecqdjw_7qkdDxBD8O5z9BYQ8I-bsm5j5n_2WfXiq5Ooh--s6NKkMQbe1-W8kYg8Pw==]
  • Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0segLvQeyXp8fHd9EgvR7Bbm6wC-AavgBBG7TGDBXM9zhEnIEC-VPrFZKFvKYkczQpX-hpt4y80RZgVOre4_iPZKzJVfBM_12aanXmRjo2Eb_6ktHRjfb0xyevpEo7yhuSPjWAZY7]
  • Scalable organocatalytic asymmetric Strecker reactions catalysed by ..., dntb.gov.ua,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBV3nPlpgVzlCRDfU4iLPztcaiGnk0Ms0YahFKH_13Pw2nY4p7hw3obndLIFVSo3-3_VEocNMfoNXJLQz4WaMHmdr0An15rkMwyGFgnT8Fsb5NEyWdIF_1tuRojEnPnn5PJQg_-qo=]
Method

Application Note: Advanced Coupling Protocols for the Incorporation of 2-Methyl-L-Homophenylalanine in Solid-Phase Peptide Synthesis

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reagent selection, and self-validating protocols for sterically hindered α -methyl amino acids. Int...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reagent selection, and self-validating protocols for sterically hindered α -methyl amino acids.

Introduction & Rationale

The incorporation of non-canonical α -methyl amino acids, such as 2-Methyl-L-homophenylalanine , into peptide backbones is a transformative strategy in modern peptidomimetic drug design. Substituting the α -proton with a methyl group severely restricts the conformational flexibility of the peptide—often promoting and stabilizing α -helical secondary structures—while simultaneously conferring exceptional resistance to proteolytic degradation[1][2].

However, this structural advantage comes at a significant synthetic cost. The quaternary nature of the α -carbon introduces immense steric hindrance, shielding the activated carboxylate from nucleophilic attack and dramatically reducing the reactivity of the resulting N-terminal amine in subsequent elongation steps[3]. Standard Solid-Phase Peptide Synthesis (SPPS) protocols utilizing carbodiimide chemistry (e.g., DIC/HOBt) routinely fail when applied to these residues, resulting in truncated sequences and complex crude mixtures[3]. This application note details field-proven, self-validating methodologies to successfully couple 2-Methyl-L-homophenylalanine.

Mechanistic Insights: Overcoming Steric Traps

To achieve high-yielding amide bond formation with 2-Methyl-L-homophenylalanine, the activation energy barrier imposed by steric bulk must be overcome through highly reactive coupling reagents and optimized thermodynamics.

The 7-Aza Effect

Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU , are the gold standard for hindered couplings. The nitrogen atom at position 7 of the benzotriazole ring provides anchimeric assistance (neighboring group participation). It forms a hydrogen bond with the incoming amine, pre-organizing the transition state and drastically accelerating aminolysis kinetics compared to standard HOBt-based reagents[4].

The Guanidinylation Risk

A critical failure point in hindered SPPS is the use of uronium/aminium salts (like HATU or HBTU) during prolonged coupling times. If aminolysis is slow—as is typical when coupling onto the sterically hindered amine of 2-Methyl-L-homophenylalanine—the free N-terminus can react directly with the uronium reagent. This forms a stable guanidinium byproduct, irreversibly terminating the peptide chain[3]. Therefore, for extended room-temperature couplings, phosphonium salts (e.g., PyAOP) are strictly required, as they do not possess a reactive uronium center[3].

Reagent Selection and Comparison

The selection of coupling reagents must be dictated by the specific sequence context and the thermal stability of the peptide.

Table 1: Quantitative and Qualitative Comparison of Coupling Reagents for α -Methyl Amino Acids

ReagentChemical ClassLeaving GroupGuanidinylation RiskRelative ReactivityRecommended Application
HATU UroniumHOAtHigh (if >1 hour)Very HighFast, Microwave-Assisted SPPS (MW-SPPS)[4].
COMU UroniumOxymaHigh (if >1 hour)Very HighSafer, highly soluble alternative to HATU for MW-SPPS[5].
PyAOP PhosphoniumHOAtNone HighExtended room-temperature couplings for heat-sensitive sequences[3].
DIC/Oxyma CarbodiimideOxymaNoneModerateRoutine canonical amino acids (Not recommended for α -methyl)[3].

Experimental Workflow & Decision Matrix

Workflow Start Sequence Evaluation (Contains 2-Me-L-HomoPhe) Assess Assess Sequence Stability (Heat/Base Sensitive?) Start->Assess MW Microwave-Assisted SPPS (75°C, 15-30 min) Assess->MW Thermally Stable RT Room Temp SPPS (2-18 h, Double Coupling) Assess->RT Prone to Epimerization ReagentMW Coupling Reagents: HATU or COMU MW->ReagentMW ReagentRT Coupling Reagent: PyAOP (Avoids Guanidinylation) RT->ReagentRT QC Self-Validation Checkpoint (Micro-cleavage & LC-MS) ReagentMW->QC ReagentRT->QC

Figure 1: Decision matrix and workflow for the solid-phase synthesis of sterically hindered peptides.

Detailed Methodologies

Protocol A: Microwave-Assisted SPPS (MW-SPPS) with COMU/HATU

Microwave energy efficiently overcomes the activation energy barrier of hindered α -methyl amino acids, allowing for rapid coupling while minimizing side reactions[6].

Materials:

  • Fmoc-2-Methyl-L-homophenylalanine (4.0 equivalents)

  • COMU or HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents)

  • DMF (Peptide synthesis grade)

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes at room temperature[1].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes at 75°C (Microwave). Wash thoroughly with DMF (5 × 1 min)[1][6].

  • Activation: In a separate vial, dissolve Fmoc-2-Methyl-L-homophenylalanine and COMU in DMF. Add DIPEA immediately prior to transferring the solution to the resin. Causality Note: Activation is near-instantaneous; delayed transfer can lead to active ester degradation.

  • Coupling: Transfer the activated mixture to the reaction vessel. Irradiate at 75°C for 20 minutes [6].

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

  • Self-Validation Checkpoint: Perform a Chloranil test (Kaiser tests frequently yield false negatives for hindered secondary amines). If positive, repeat steps 3-5.

Protocol B: Extended Room-Temperature Coupling with PyAOP

For sequences containing residues highly prone to epimerization (e.g., Cys, His) or aspartimide formation (Asp-Gly motifs), microwave heating is contraindicated[6]. Extended room-temperature coupling using PyAOP is required to prevent guanidinylation[3].

Materials:

  • Fmoc-2-Methyl-L-homophenylalanine (5.0 equivalents)

  • PyAOP (5.0 equivalents)

  • 2,4,6-Collidine or DIPEA (10.0 equivalents)

Step-by-Step Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) at room temperature. Wash with DMF (5 × 1 min)[1].

  • Activation: Dissolve the amino acid and PyAOP in DMF. Add the base and transfer to the resin.

  • First Coupling: Agitate the suspension at room temperature for 4 to 6 hours .

  • Drain and Wash: Drain the reagents and wash briefly with DMF (3 × 1 min).

  • Double Coupling (Critical): Repeat the activation step with fresh reagents and perform a second coupling overnight (12–18 hours ). Causality Note: The steric bulk of the homophenylalanine side chain severely slows the reaction trajectory; refreshing the active ester drives the equilibrium toward completion.

  • Self-Validation Checkpoint: Proceed to Post-Coupling Validation (Section 6).

Post-Coupling Validation & Quality Control

Traditional colorimetric assays (like the Kaiser test) rely on the nucleophilicity of the free amine to react with ninhydrin. Because the N-terminal amine of an incorporated 2-Methyl-L-homophenylalanine is sterically shielded, it often fails to produce a strong color change, leading to false negatives.

Self-Validating Micro-Cleavage Protocol: To ensure absolute trustworthiness of the coupling step before proceeding with the synthesis:

  • Withdraw ~2-5 mg of the coupled resin.

  • Wash with Dichloromethane (DCM) and dry under a stream of nitrogen.

  • Treat with 100 µL of cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) for 1 hour.

  • Precipitate the cleaved peptide intermediate in 1 mL of cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.

  • LC-MS Analysis: Confirm the presence of the target mass. The successful incorporation of 2-Methyl-L-homophenylalanine should reflect a mass shift corresponding to the residue mass (MW of amino acid minus H₂O). The absence of the (n-1) deletion sequence validates the coupling efficiency.

References

  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent.ACS Combinatorial Science.
  • Overview of Peptide Coupling Reagents.ChemPep.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.PeptideChemistry.org.
  • A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity.Benchchem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.ResearchGate.
  • Peptide Coupling Reagents Guide.Sigma-Aldrich.
  • Microwave-Assisted Green Solid-Phase Peptide Synthesis Using γ-Valerolactone (GVL) as Solvent.ResearchGate.
  • Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics.Journal of the American Chemical Society.

Sources

Application

Application Note: HPLC Purification of Peptides Incorporating 2-Methyl-L-homophenylalanine

Introduction & Mechanistic Insights The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone strategy in modern drug discovery. Modifications such as 2-Methyl-L-homophenylalanine are freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone strategy in modern drug discovery. Modifications such as 2-Methyl-L-homophenylalanine are frequently utilized to enhance proteolytic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of peptide therapeutics[1]. Structurally, 2-Methyl-L-homophenylalanine features an elongated side chain (an additional methylene group compared to phenylalanine) and an ortho-methyl substitution on the phenyl ring.

While these structural features impart biological advantages, they introduce two distinct chromatographic challenges during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Hyper-Hydrophobicity: The addition of two aliphatic carbons (the homo-methylene and the ortho-methyl group) significantly increases the log P of the peptide. This results in stronger hydrophobic interactions with the alkyl chains of the stationary phase, requiring higher concentrations of organic modifiers for elution[2].

  • Conformational Dynamics (Rotamers): The ortho-methyl group creates severe steric hindrance, restricting the free rotation of the phenyl ring around the Cβ​−Cγ​ and Cγ​−Cδ​ bonds. At ambient temperatures, this restriction can trap the peptide in distinct rotameric states (conformers). If the rate of interconversion between these conformers occurs on the same timescale as the chromatographic separation, it manifests as severe peak broadening or anomalous peak splitting[3].

To establish a self-validating purification system, this protocol leverages elevated column temperatures to provide the thermal energy required to accelerate conformer interconversion, effectively collapsing split peaks into a single, sharp elution profile[3].

Experimental Visualization

HPLC_Workflow Crude Crude Peptide Synthesis (2-Me-L-homoPhe Incorporated) Solubilization Sample Solubilization (Aqueous/Organic Mix) Crude->Solubilization Analytical Analytical RP-HPLC Screening Solubilization->Analytical Decision Peak Shape Acceptable? Analytical->Decision TempOpt Elevate Column Temp (50°C - 60°C) Decision->TempOpt No (Broad/Split Peaks) Prep Preparative RP-HPLC Scale-up Decision->Prep Yes (Sharp Peak) TempOpt->Analytical Re-analyze Fractions Fraction Analysis (LC-MS) & Pooling Prep->Fractions Pure Lyophilization & Pure Peptide Fractions->Pure

Workflow for optimizing the HPLC purification of UAA-containing peptides.

Step-by-Step Methodology

Standard RP-HPLC protocols typically employ C18 columns with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA)[4]. The following protocol is optimized specifically for the steric and hydrophobic profile of 2-Methyl-L-homophenylalanine.

Phase 1: Sample Preparation
  • Solubilization: Weigh the crude lyophilized peptide. Due to the hydrophobic nature of the UAA, initial dissolution in 100% aqueous buffer may fail.

  • Wetting: Add a minimal volume of Dimethylformamide (DMF) or Acetonitrile (ACN) (e.g., 10–20% of the final volume) to wet the hydrophobic peptide bed.

  • Dilution: Slowly add Mobile Phase A (0.1% TFA in Milli-Q water) while vortexing until the peptide is fully dissolved. Sonicate for 2 minutes if necessary.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate matter and prevent column clogging.

Phase 2: Analytical Screening & Temperature Optimization

Objective: Determine the exact elution percentage of organic modifier and resolve conformer-induced peak broadening.

  • Column Setup: Install an analytical C18 column (e.g., 4.6 × 250 mm, 5 µm, 300 Å pore size). Wide-pore silica is critical to prevent peptide entrapment[4].

  • Initial Run (Ambient): Run a linear scouting gradient from 10% to 90% Mobile Phase B (0.1% TFA in ACN) over 30 minutes at 25 °C. Flow rate: 1.0 mL/min.

  • Temperature Adjustment: If the target mass (identified via LC-MS) elutes as a broad or split peak, increase the column compartment temperature to 50 °C, and subsequently to 60 °C, repeating the injection. Causality: The elevated heat will average the rotameric states, sharpening the peak.

  • Gradient Calculation: Identify the exact percentage of Mobile Phase B at which the peptide elutes (e.g., 48% B).

Phase 3: Preparative Scale-Up
  • Column Setup: Install a preparative C18 column (e.g., 21.2 × 250 mm, 5–10 µm, 300 Å). Ensure the column heating jacket is set to the optimized temperature from Phase 2.

  • Focused Gradient: Design a shallow, focused gradient spanning ±10% of the analytical elution point. For a peptide eluting at 48% B, program the gradient from 38% B to 58% B over 60 minutes.

  • Injection & Collection: Inject the solubilized crude peptide. Collect fractions based on UV absorbance (typically monitored at 214 nm for the peptide bond and 254 nm for the phenyl ring).

Phase 4: Fraction Pooling and Lyophilization
  • Analyze individual fractions using the optimized analytical HPLC method.

  • Pool fractions demonstrating >95% purity.

  • Snap-freeze the pooled fractions in liquid nitrogen and lyophilize to obtain the final purified peptide powder.

Data Presentation & Optimization Metrics

The following tables summarize expected quantitative shifts when optimizing the purification of a model peptide containing 2-Methyl-L-homophenylalanine.

Table 1: Focused Gradient Optimization (Preparative Scale)
Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Purpose
0.020.09010Column Equilibration
5.020.09010Sample Loading
10.020.06238Rapid ramp to focused starting point
70.020.04258Shallow elution gradient (0.33% B/min)
75.020.0595Column Wash (Elute highly hydrophobic impurities)
85.020.09010Re-equilibration
Table 2: Influence of Column Temperature on Peak Parameters

Data represents a 15-mer peptide containing a single 2-Methyl-L-homophenylalanine residue.

Temperature (°C)Retention Time (min)Peak Width at Half-Max (min)Asymmetry Factor (As)Resolution Status
2518.41.852.4Poor (Split peak / Rotamers visible)
4017.90.951.6Moderate (Shoulder present)
5017.50.451.1Excellent (Single sharp peak)
6017.20.381.0Optimal (Baseline resolved)

Note: Retention time decreases slightly at higher temperatures due to reduced mobile phase viscosity and increased mass transfer kinetics[2].

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of L-Homophenylalanine Derivatives in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Abstract: This document provides a detailed scientific guide on the synthesis and application of key chiral precursors, specifically derivatives of L-homophenylalanine, in the development of Angiotensin-Converting Enzyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed scientific guide on the synthesis and application of key chiral precursors, specifically derivatives of L-homophenylalanine, in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. While the topic specifies "2-Methyl-L-homophenylalanine," it is critical to note that the foundational and commercially significant precursor for major ACE inhibitors like Enalapril, Lisinopril, and Benazepril is the L-homophenylalanine backbone, chemically known as (S)-2-amino-4-phenylbutanoic acid.[1][2] This guide will focus on the well-established synthetic routes involving this core structure, providing researchers, scientists, and drug development professionals with robust protocols, mechanistic insights, and analytical methodologies.

Introduction: The Renin-Angiotensin System and the Role of ACE Inhibitors

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. The Angiotensin-Converting Enzyme (ACE) plays a pivotal role in this system by converting the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II.[3][4] Angiotensin II constricts blood vessels, increasing blood pressure, and also stimulates the secretion of aldosterone, which promotes sodium and water retention, further elevating blood pressure.[5]

ACE inhibitors are a class of drugs that block the action of this enzyme. By inhibiting the formation of Angiotensin II, they cause vasodilation (relaxation of blood vessels), reduce peripheral resistance, and decrease blood volume, collectively leading to a reduction in blood pressure and a decreased workload on the heart.[6][7] This mechanism makes them a first-line therapy for hypertension and heart failure.[4][7]

The efficacy of ACE inhibitors is profoundly dependent on their molecular structure and, critically, their stereochemistry. The active site of ACE is a chiral environment, and only inhibitors with a specific three-dimensional arrangement can bind with high affinity and potency.[8] This is where chiral amino acid derivatives, such as L-homophenylalanine, become indispensable building blocks.

Clarification on the Precursor: L-Homophenylalanine vs. 2-Methyl-L-homophenylalanine

It is essential to clarify the nomenclature of the key precursor. The core structure required for the synthesis of many prominent ACE inhibitors is the (S)-1-carboxy-3-phenylpropyl moiety. This is derived from L-homophenylalanine ((S)-2-amino-4-phenylbutanoic acid) or its synthetic equivalents like ethyl 2-oxo-4-phenylbutanoate.[9][10]

The term "2-Methyl-L-homophenylalanine" is not standard in the synthesis of these drugs. A related but different compound, (S)-α-Methylphenylalanine ((S)-2-Amino-2-methyl-3-phenylpropanoic acid), has a methyl group on the alpha-carbon but a different carbon backbone.[11][12] The protocols and discussions herein will focus on the scientifically and industrially validated L-homophenylalanine scaffold.

FeatureL-Homophenylalanine(S)-α-Methylphenylalanine
Systematic Name (S)-2-amino-4-phenylbutanoic acid(S)-2-amino-2-methyl-3-phenylpropanoic acid
Structure Contains a butanoic acid backboneContains a propanoic acid backbone
Role in ACE Inhibitors Key precursor for Enalapril, Lisinopril, etc.[2][13]Not a standard precursor for major ACE inhibitors.

The Mechanism of ACE Inhibition: A Molecular Perspective

ACE is a zinc-dependent metalloprotease.[5] Potent inhibitors are designed to mimic the transition state of the natural substrate (Angiotensin I) hydrolysis. Key structural features required for high-potency inhibition include:

  • A Zinc-Binding Group: A functional group (e.g., carboxylate, sulfhydryl, or phosphinate) that coordinates with the essential zinc ion in the enzyme's active site.[14]

  • A C-Terminal Carboxylate Mimic: An N-terminal ring containing a carboxylic acid (like a proline residue) mimics the C-terminal carboxylate of ACE substrates.[14]

  • Hydrophobic Pockets Interaction: Specific side chains that fit into hydrophobic pockets within the active site. The phenylpropyl side chain derived from L-homophenylalanine is crucial for this interaction, mimicking the phenylalanine residue of the natural substrate.[15]

The precise stereochemistry of these groups is paramount. The (S) configuration at the chiral centers corresponding to natural L-amino acids is typically required for optimal binding and inhibitory activity.[16][17] Studies on the stereoisomers of perindopril, for instance, have shown that only a few of the 32 possible isomers exhibit potent activity in the nanomolar range.[16]

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Decapeptide) Angiotensinogen->Angiotensin_I Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II (Octapeptide) Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction ACE_Inhibitor ACE Inhibitor (e.g., Enalaprilat) ACE_Inhibitor->ACE Blocks Active Site ACE->Angiotensin_II Cleaves His-Leu

Caption: The Renin-Angiotensin System (RAS) and the site of action for ACE inhibitors.

Synthetic Protocol: Synthesis of Enalapril Maleate

This section details a representative two-step synthesis of Enalapril, a widely used ACE inhibitor, which is a prodrug that is hydrolyzed in vivo to the active form, Enalaprilat.[18][19] The key step is the reductive amination of an L-homophenylalanine synthetic equivalent with the dipeptide L-alanyl-L-proline.[20]

Workflow Overview

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Purification & Salt Formation Start L-Alanyl-L-proline + Ethyl 2-oxo-4-phenylbutanoate Reaction Reductive Amination (Raney Nickel, H₂) in Ethanol @ 45°C Start->Reaction Crude_Enalapril Crude Enalapril Reaction->Crude_Enalapril Purification Extraction & pH Adjustment Crude_Enalapril->Purification Salt Reaction with Maleic Acid in Acetone Purification->Salt Final_Product Enalapril Maleate (Crystalline Solid) Salt->Final_Product

Caption: Synthetic workflow for the preparation of Enalapril Maleate.

Step-by-Step Experimental Protocol

Materials:

  • L-Alanyl-L-proline

  • Ethyl 2-oxo-4-phenylbutanoate

  • Raney Nickel (catalyst, 50% slurry in water)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Phosphoric acid (H₃PO₄), 1 M

  • Maleic acid

  • Acetone

Protocol:

  • Catalyst Activation: In a suitable pressure reactor equipped with a magnetic stirrer and a hydrogen inlet, suspend Raney Nickel (approx. 250-500 mg) in anhydrous ethanol (50 mL). Activate the catalyst by stirring under a hydrogen atmosphere (approx. 100 kPa) for 30 minutes.[19]

  • Reductive Amination: To the activated catalyst suspension, add L-alanyl-L-proline (4.0 g, 21.5 mmol) and ethyl 2-oxo-4-phenylbutanoate (10.0 g, 48.5 mmol) under a continuous flow of hydrogen.[19]

  • Reaction Conditions: Seal the reactor and pressurize with hydrogen gas to 350-400 kPa. Heat the reaction mixture to 45°C and stir vigorously (e.g., 1000 rpm) for 18-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and carefully vent the hydrogen.

    • Filter the mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure to obtain a viscous, oily residue (crude Enalapril).

    • Disperse the residue in water (100 mL). Adjust the pH to ~8.5 with K₂HPO₄ to keep the product in the aqueous phase while allowing for extraction of non-polar impurities.

    • Extract the aqueous solution with ethyl acetate (2 x 75 mL) to remove unreacted starting materials. Discard the organic layers.

    • Acidify the aqueous layer to pH 4.2 with 1 M phosphoric acid. This protonates the product, making it extractable into an organic solvent.[19]

    • Extract the acidified aqueous layer with ethyl acetate (4 x 75 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield purified Enalapril base as an oil.

  • Salt Formation (Enalapril Maleate):

    • Dissolve the purified Enalapril oil in acetone (50 mL).

    • In a separate flask, dissolve maleic acid (2.5 g, 21.5 mmol) in warm acetone (25 mL).

    • Add the maleic acid solution dropwise to the Enalapril solution with stirring.

    • A white precipitate of Enalapril Maleate will form. Continue stirring for 1-2 hours at room temperature, then cool in an ice bath for 30 minutes to maximize precipitation.

    • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the synthesized ACE inhibitor.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing purity and quantifying the final product and any impurities.[21]

ParameterTypical Conditions
Column C18 Reverse Phase (e.g., LiChrospher® RP-18, 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and a buffer (e.g., Phosphate buffer pH 2.0-3.0). A typical ratio is 30:70 (v/v) Acetonitrile:Buffer.[21]
Flow Rate 1.0 mL/min
Detection UV at 215 nm[22]
Column Temperature 30-35 °C
Expected Retention Time ~6-8 minutes for Enalapril/Lisinopril, but varies with exact conditions.[21]
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized compound.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. For Enalapril, the expected [M+H]⁺ ion would be at m/z 377.2.

Protocol: In Vitro ACE Inhibition Assay

This protocol describes a colorimetric, high-throughput assay to determine the inhibitory potency (IC₅₀) of the synthesized compound. The assay measures the amount of hippuric acid released from the substrate hippuryl-histidyl-leucine (HHL) by ACE.[23]

Assay Workflow

Caption: Workflow for the in vitro colorimetric ACE inhibition assay.

Step-by-Step Assay Protocol

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Synthesized inhibitor (e.g., Enalaprilat, obtained by hydrolyzing Enalapril)

  • Assay Buffer: 100 mM Sodium Borate buffer with 300 mM NaCl, pH 8.3

  • 1 M HCl (Stopping Reagent)

  • Pyridine

  • Benzene sulfonyl chloride

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation: Prepare a stock solution of the inhibitor in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 1 µM to 0.01 nM). Prepare a solution of ACE (e.g., 2.5 mU/mL) and HHL (5 mM) in the assay buffer.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer

    • 20 µL of the inhibitor solution (or buffer for control wells)

    • 20 µL of the ACE enzyme solution

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Start the reaction by adding 20 µL of the HHL substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 50 µL of 1 M HCl to each well.

  • Color Development: Add 50 µL of pyridine, followed by 25 µL of benzene sulfonyl chloride to each well. A yellow color will develop.[23]

  • Measurement: Read the absorbance at 410 nm using a microplate reader.

  • Calculation: Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (A_inhibitor / A_control)] x 100%

  • IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). For Enalaprilat, the IC₅₀ is expected to be in the low nanomolar range.[23]

Conclusion

The synthesis of potent ACE inhibitors relies heavily on the principles of stereoselective synthesis, utilizing chiral precursors like L-homophenylalanine to ensure precise interaction with the enzyme's active site. The protocols and methodologies outlined in this guide provide a robust framework for the laboratory-scale synthesis, purification, and functional characterization of these vital therapeutic agents. By understanding the causality behind each experimental choice—from the selection of the correct chiral precursor to the conditions of the final bioassay—researchers can effectively develop and validate novel ACE inhibitors.

References

  • Mechanism of Action of ACE inhibitors in Heart Failure and MI | Time of Care. (n.d.). Retrieved from [Link]

  • CV Pharmacology. (n.d.). Angiotensin Converting Enzyme (ACE) Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). ACE inhibitor. Retrieved from [Link]

  • Ocaranza, M. P., et al. (2005). Novel mechanism of action of ACE and its inhibitors.
  • Vinmec International Hospital. (2025, January 25). ACE inhibitors (Angiotensin-Converting Enzyme inhibitors): Mechanism of action and side effects. Retrieved from [Link]

  • Chen, Q., et al. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Bioresources and Bioprocessing, 11(1), 99.
  • ResearchGate. (2024, October 4). (PDF) Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Retrieved from [Link]

  • Zheng, G. W., et al. (2012). Efficient Synthesis of a Chiral Precursor for Angiotensin-Converting Enzyme (ACE) Inhibitors in High Space-Time Yield by a New Reductase without External Cofactors. Organic Letters, 14(9), 2342-2345.
  • Liu, X., et al. (2013). Comparison of analytical methods to assay inhibitors of angiotensin I-converting enzyme. Journal of Zhejiang University-SCIENCE B, 14(12), 1084-1092.
  • Ghatora, S., et al. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Biotechnology Advances, 27(3), 296-303.
  • ResearchGate. (n.d.). A State-of-the-art Review on Applications of Different Analytical Techniques for Some ACE Inhibitors. Retrieved from [Link]

  • Lima, D. P. D. (1998). SYNTHESIS OF ANGIOTENSIN-CONVERTING ENZYME (ACE) INHIBITORS: AN IMPORTANT CLASS OF ANTIHYPERTENSIVE DRUGS. Química Nova, 21(5), 606-614.
  • Scholars Research Library. (n.d.). Modern Development in ACE inhibitors. Retrieved from [Link]

  • Hayati, F., et al. (2017). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Pharmacognosy Reviews, 11(21), 12-17.
  • Vincent, M., et al. (1992). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Drug Design and Discovery, 9(1), 11-28.
  • Semantic Scholar. (1992). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Retrieved from [Link]

  • Udenigwe, C. C., & Aluko, R. E. (2009). Colorimetric, High-Throughput Assay for Screening Angiotensin I-Converting Enzyme Inhibitors. Analytical Chemistry, 81(22), 9443-9448.
  • Reddy, A. V. R., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269-278.
  • Shrivastava, S. K., et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3), 241-245.
  • Scribd. (n.d.). HPLC Method for ACE Inhibitors Detection. Retrieved from [Link]

  • Heuson, E., et al. (2021). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Organic Process Research & Development, 25(5), 1194-1202.
  • Impactfactor. (2024, June 25). To Synthesize and Characterize Metabolite Enalapril: PKPD and Toxicity Predictions by Computational Approaches. Retrieved from [Link]

  • European Patent Office. (2019). METHOD FOR PREPARING LISINOPRIL INTERMEDIATE. Retrieved from [Link]

  • ResearchGate. (2026, March 7). (PDF) Enalapril: Synthesis and properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-a-methyl-L-phenylalanine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1140708A - Synthetic method for lisinopril.
  • Lasker Foundation. (n.d.). Design of angiotensin converting enzyme inhibitors. Retrieved from [Link]

  • ResearchGate. (2016, January 11). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis and Characterization of Compounds Related to Lisinopril. Retrieved from [Link]

  • AERU. (2025, September 16). Enalapril maleate (Ref: MK 421). Retrieved from [Link]

  • MDPI. (2015, October 18). Synthesis and Characterization of Compounds Related to Lisinopril. Retrieved from [Link]

  • Stork. (n.d.). ACE inhibitors--activators of kinin receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Retrieved from [Link]

  • MDPI. (2006, August 23). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peptide Aggregation with 2-Methyl-L-homophenylalanine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and challenging issue: the aggregation of synthetic pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and challenging issue: the aggregation of synthetic peptides containing the unnatural amino acid 2-Methyl-L-homophenylalanine (2-Me-L-hPhe). The inherent hydrophobicity of this residue can lead to significant challenges during synthesis, purification, and handling. This resource offers structured, cause-and-effect-based solutions to these problems.

Understanding the Core Problem: The Role of 2-Me-L-hPhe in Aggregation

The incorporation of 2-Methyl-L-homophenylalanine introduces a significant challenge due to its bulky and highly hydrophobic side chain. This characteristic dramatically increases the peptide's propensity to self-associate and aggregate.[1][2] During solid-phase peptide synthesis (SPPS), as the peptide chain elongates, these hydrophobic interactions can cause the chains to collapse onto themselves and each other, even while still attached to the resin. This phenomenon, known as on-resin aggregation, can physically block reagents from reaching the growing end of the peptide, leading to incomplete coupling and deprotection steps.[1][3][4] The result is often a crude product containing a complex mixture of truncated and deletion sequences, which complicates downstream purification and significantly lowers the final yield.[1][5]

Frequently Asked Questions & Troubleshooting Guides

This section is organized to follow a typical experimental workflow, from synthesis to final peptide handling.

Part 1: Solid-Phase Peptide Synthesis (SPPS)
Q1: My peptide synthesis is failing. I'm seeing low yield and many deletion sequences in my crude mass spec analysis. What's happening?

This is a classic sign of on-resin aggregation, where the growing peptide chains clump together, preventing efficient chemical reactions.[1][3] The hydrophobic 2-Me-L-hPhe residue is a primary driver of this issue.

Immediate Troubleshooting Steps:

  • Switch Solvents: Standard solvents like DMF may not be sufficient to solvate the aggregating peptide chains.[2]

    • Action: Switch the primary synthesis solvent from DMF to N-methyl-2-pyrrolidone (NMP). NMP has superior solvating properties for hydrophobic peptides.[2][3] Alternatively, a mixture of solvents, such as adding DMSO, can be effective.[3]

  • Increase Reaction Temperature: Elevating the temperature can provide the necessary energy to disrupt intermolecular hydrogen bonds that contribute to aggregation, improving reaction kinetics.

    • Action: Perform coupling steps at a higher temperature (e.g., 50-75°C).

  • Incorporate Structure-Disrupting Elements: Proactively breaking up the secondary structures that lead to aggregation is a highly effective strategy.

    • Action: If your sequence allows, strategically insert a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every 6-7 residues.[3] These modifications introduce a "kink" in the peptide backbone, disrupting the hydrogen bonding patterns that cause aggregation.[3]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Troubleshooting Workflow for SPPS Failures."

Part 2: Peptide Purification & Handling
Q2: My crude peptide won't dissolve for HPLC purification. What solvents should I try?

Highly hydrophobic peptides containing 2-Me-L-hPhe often fail to dissolve in standard aqueous buffers. A systematic approach to solubilization is required.

Protocol for Solubility Testing:

  • Start with Standard Solvents: Begin with the least aggressive solvents. Test a small aliquot of your lyophilized peptide.

    • Try 10-30% acetic acid in water for basic peptides.[6][7]

    • Try 0.1 M ammonium bicarbonate for acidic peptides (if no Cys is present).[6][7]

  • Introduce Organic Solvents: For neutral or very hydrophobic peptides, organic solvents are necessary.

    • First, attempt to dissolve the peptide in a minimal amount of DMSO, then slowly dilute with your aqueous HPLC buffer.[8][9] If your peptide contains Met or Cys, use DMF instead of DMSO to avoid oxidation.[6][9]

  • Employ Strong Chaotropic Agents: If aggregation persists, these agents will disrupt the non-covalent interactions holding the aggregates together.

    • Dissolve the peptide in 6 M Guanidine-HCl or 8 M Urea, then dilute for injection.[7][9][10] Be aware that these salts can affect HPLC performance and must be compatible with your column.

  • Use Fluorinated Alcohols: Solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are excellent at dissolving highly aggregated peptides.[6][11]

    • Dissolve the peptide in 100% TFE or HFIP, then carefully add your buffer.[11] Note that high concentrations of these alcohols can interfere with binding to reverse-phase HPLC columns.[11]

Solvent/Additive Mechanism of Action Best For Considerations
Acetic Acid (10-30%) Lowers pH, protonates acidic residues.Basic peptides.[6][8]May not be effective for highly hydrophobic peptides.
DMSO / DMF Strong organic solvent.Neutral and hydrophobic peptides.[8][9]Use DMF for Cys/Met-containing peptides to prevent oxidation.[9]
Guanidine-HCl (6M) Chaotropic agent, disrupts H-bonds.Persistently aggregated peptides.[7][10]High salt content can impact chromatography.
Urea (8M) Chaotropic agent, disrupts H-bonds.Persistently aggregated peptides.[7][9]Can degrade over time to form isocyanate.
TFE / HFIP Fluorinated alcohols, break secondary structures.Extremely hydrophobic/aggregated peptides.[6][11]Can interfere with RP-HPLC binding at high concentrations.[11]
Q3: I managed to dissolve my peptide, but the HPLC chromatogram shows a broad, unresolved peak. How can I improve my purification?

A broad peak is characteristic of on-column aggregation or multiple aggregate species co-eluting.[12] Optimizing your mobile phase and HPLC conditions is critical.

Protocol for Optimizing HPLC Purification:

  • Adjust Mobile Phase pH: The solubility of peptides is often lowest at their isoelectric point (pI).

    • Action: Shift the mobile phase pH away from the peptide's pI. For most peptides, using a low pH mobile phase (e.g., 0.1% TFA, pH ~2) is standard.[13][14] However, for some sequences, a high pH (e.g., using ammonium bicarbonate, pH ~8) can dramatically improve solubility and peak shape.[14]

  • Modify Organic Solvent: While acetonitrile is the standard organic solvent (Solvent B), alternatives can improve resolution for hydrophobic peptides.[13]

    • Action: Try adding isopropanol to your acetonitrile. A mobile phase of 70% isopropanol:30% acetonitrile can break up aggregates and improve peak shape.[15]

  • Lower the Flow Rate: Reducing the flow rate increases the time the peptide spends on the column, which can improve the separation of closely eluting species.

  • Decrease Sample Concentration: High concentrations promote aggregation.

    • Action: Dilute your sample before injection to minimize on-column aggregation.

Part 3: Characterization of Aggregation
Q4: How can I definitively confirm and quantify aggregation in my peptide sample?

Several biophysical techniques can be used to detect and characterize aggregates. Using a combination of these methods provides the most comprehensive picture.[16][17]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Key Techniques for Characterizing Peptide Aggregation."

Experimental Protocols:

  • Dynamic Light Scattering (DLS) Protocol:

    • Prepare the peptide sample in a suitable, filtered buffer at a concentration of 0.2-1.0 mg/mL.[18]

    • Centrifuge the sample (e.g., 10,000 x g for 10 min) to remove large, insoluble matter.[18]

    • Transfer the supernatant to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Acquire data according to the instrument's software. Analyze the resulting size distribution and polydispersity index (PDI). A monodisperse (non-aggregated) sample will show a single, narrow peak and a low PDI.[19][20]

  • Size Exclusion Chromatography (SEC) Protocol:

    • Select an SEC column with a fractionation range appropriate for the expected size of your peptide monomer and potential oligomers.

    • Equilibrate the column with a suitable, filtered mobile phase (e.g., phosphate-buffered saline).[21]

    • Inject the peptide sample. The separation is isocratic (no gradient).

    • Monitor the elution profile using UV detection (e.g., at 214 or 280 nm). Larger molecules (aggregates) will have a shorter retention time and elute before smaller molecules (monomers).[21][22]

    • For absolute molar mass determination, couple the SEC system to a multi-angle light scattering (MALS) detector.[23][24]

  • Thioflavin T (ThT) Assay Protocol:

    • Prepare a 1 mM stock solution of Thioflavin T in water and filter it through a 0.2 µm filter.[25][26]

    • In a 96-well microplate, add your peptide sample.

    • Dilute the ThT stock solution into the assay buffer (e.g., PBS) to a final working concentration of 25 µM.[25][26]

    • Add the ThT working solution to the wells containing the peptide.

    • Measure fluorescence on a plate reader with excitation set to ~440-450 nm and emission set to ~480-485 nm.[25][27][26]

    • An increase in fluorescence intensity compared to a buffer-only control indicates the presence of β-sheet-rich aggregates.[16][28]

References

  • Dynamic Light Scattering For the Noninvasive Detection of Protein Aggregation. (2023, September 26). American Laboratory. [Link]

  • Methods for Characterizing Peptide Aggregation. (2025, September 25). Biophysical Society. [Link]

  • Dynamic Light Scattering (DLS). Unchained Labs. [Link]

  • Dissolving Purified Peptides. AAPPTEC. [Link]

  • Dynamic Light Scattering (DLS). Center for Macromolecular Interactions, Harvard Medical School. [Link]

  • Light Scattering Solutions for Protein Characterization. Wyatt Technology. [Link]

  • Size Exclusion Chromatography (SEC) for Peptide. (2025, November 7). ResolveMass Laboratories Inc.[Link]

  • How to dissolve peptides? LifeTein. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024, June 17). International Journal of Science and Research Archive. [Link]

  • Size Exclusion Chromatography-Based Identification of Liraglutide Oligomeric Forms. Agilent Technologies. [Link]

  • Guidelines for Dissolving Peptides. GenScript. [Link]

  • Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. (2025, June 18). Xtalks. [Link]

  • A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation. Journal of Visualized Experiments. [Link]

  • Troubleshooting Low Yield in Peptide Synthesis. (2026, March 16). On Pattison. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate. [Link]

  • Oligomeric states of proteins determined by size-exclusion chromatography coupled with light scattering, absorbance, and refractive index detectors. (2006). Methods in Molecular Biology. [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (2018, July 22). ResearchGate. [Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. ACS Omega. [Link]

  • What do you do when your peptide synthesis fails? (2023, February 7). Biotage. [Link]

  • Analysis of Oligomeric and Glycosylated Proteins by Size-Exclusion Chromatography Coupled with Multiangle Light Scattering. Methods in Molecular Biology. [Link]

  • ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. (2017, April 10). Taylor & Francis Online. [Link]

  • Peptide Purification. AAPPTec. [Link]

  • The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous. University of Wollongong Research Online. [Link]

  • HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Molecules. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]

  • Exploring the Photophysical Properties of Self-Assembled Phenylalanine: Aggregation-Induced Emission, Fluorescent Hydrogel Formation and Selective Interaction with Hemin. (2025, February 12). ACS Applied Optical Materials. [Link]

Sources

Optimization

Purification strategies for 2-Methyl-L-homophenylalanine isomers

Welcome to the Technical Support Center for the purification and resolution of 2-Methyl-L-homophenylalanine . As a Senior Application Scientist, I frequently see researchers struggle with this specific molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and resolution of 2-Methyl-L-homophenylalanine .

As a Senior Application Scientist, I frequently see researchers struggle with this specific molecule. Because it is an α,α-disubstituted unnatural amino acid, it presents unique stereochemical challenges. The presence of the α-methyl group eliminates the α-proton, rendering classical racemization pathways (via enolization) impossible and making the molecule highly resistant to standard enzymatic resolution.

This guide provides field-proven troubleshooting strategies, explaining not just what to do, but the causality behind each methodology so you can adapt these principles to your specific workflows.

Section 1: Chiral Chromatography (HPLC & SFC)

Q: Why am I seeing poor resolution of 2-Methyl-L-homophenylalanine enantiomers on standard polysaccharide-based chiral columns (e.g., Chiralcel OD-H or Chiralpak AD-H)? A: Standard polysaccharide columns rely on a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking. Underivatized 2-Methyl-L-homophenylalanine exists as a zwitterion in most aqueous conditions and lacks the extensive, rigid aromatic networks needed for strong interaction with these specific stationary phases. Solution: You have two options based on the underlying chemistry:

  • Derivatization (For SFC): Protect the amine with an Fmoc or Boc group. This masks the polarity and introduces a bulky, π-electron-rich group that interacts strongly with the carbamate linkages of polysaccharide columns in Supercritical Fluid Chromatography (SFC).

  • Specialized Columns (For HPLC): If you must analyze the free amino acid, use a chiral crown ether column (e.g., Crownpak CR(+)). The crown ether forms a highly specific host-guest inclusion complex with the protonated primary amine (-NH3+). The steric differentiation between the α-methyl group and the homobenzyl side chain dictates the chiral recognition [2].

Q: My SFC peaks for the Fmoc-protected derivative are severely tailing. How do I fix this? A: Tailing in SFC for carboxylic acids is caused by non-specific secondary interactions with free silanols on the silica support, or incomplete ionization suppression of the carboxyl group. Solution: Add a volatile acidic modifier to your co-solvent. Incorporating 0.1% to 0.5% Trifluoroacetic acid (TFA) in the Methanol co-solvent will keep the carboxyl group fully protonated, ensuring sharp, symmetrical peaks and reliable integration.

Section 2: Diastereomeric Salt Crystallization

Q: My classical resolution using (R,R)-Tartaric acid yields an oil instead of a crystalline diastereomeric salt. How do I induce crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the solution is too high, but the nucleation rate is too low. This is exacerbated by the high lipophilicity of the homobenzyl side chain. Solution: α-methylated amino acids often require more hydrophobic resolving agents than tartaric acid to form stable crystal lattices [1]. Switch to (+)-10-Camphorsulfonic acid (CSA) or (R)-BINOL derivatives [3]. If using CSA, shift to a less polar solvent system (e.g., Ethyl Acetate/Methanol mixtures) to lower the solubility of the target diastereomeric salt, and apply a highly controlled, slow cooling ramp (0.1°C/min) to promote nucleation over phase separation.

Q: How do I recover the pure amino acid from the salt without causing racemization? A: Because 2-Methyl-L-homophenylalanine lacks an α-proton, it is exceptionally stable against base-catalyzed racemization. However, harsh conditions can still cause degradation or side reactions. Solution: Dissolve the salt in water and pass it through a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). The amino acid binds to the resin, while the resolving agent (e.g., CSA) washes through. Elute the pure amino acid using 2M aqueous ammonia.

Section 3: Enzymatic & Chemoenzymatic Resolution

Q: I tried using L-aminoacylase to resolve N-acetyl-2-methyl-homophenylalanine, but I see zero conversion. Why? A: Standard L-aminoacylases (e.g., from Aspergillus or porcine kidney) have a strict mechanistic requirement for an α-proton to facilitate nucleophilic attack and transition state stabilization. The steric bulk of the α-methyl group physically blocks the active site, preventing the substrate from orienting correctly [4]. Solution: You must pivot to specialized enzymes. Mutant D-amino acid oxidases (e.g., pkDAO Y228L/R283G) or specific amidases from Agrobacterium tumefaciens have evolved wider active sites capable of accommodating α,α-disubstituted substrates.

Section 4: Quantitative Data & Strategy Comparison

Use the following self-validating matrix to determine the most efficient purification route for your specific project phase.

Purification StrategyTypical Enantiomeric Excess (ee)YieldScalabilityRelative CostBest Application
Chiral HPLC (Crown Ether) >99%N/ALowHighPurity analysis of the free amine
Chiral SFC (Polysaccharide) >98%85-95%MediumMediumPrep-scale separation of protected amine
Diastereomeric Salt (CSA) >95% (1st pass)35-45%HighLowLarge-scale bulk manufacturing
Enzymatic (Mutant Amidase) >99%40-48%MediumHighBiocatalytic green chemistry workflows

Section 5: Experimental Workflows & Visualizations

Workflow Decision Matrix

Workflow Start 2-Methyl-DL-homophenylalanine (Racemic Mixture) Scale Target Scale? Start->Scale Analytical Analytical (<100mg) Scale->Analytical Prep Preparative (>1g) Scale->Prep Deriv Amine Protected? Analytical->Deriv Salt Diastereomeric Salt (e.g., with CSA) Prep->Salt Cost-Effective HPLC Chiral HPLC (Crownpak CR+) Deriv->HPLC Free Amine SFC Chiral SFC (Chiralpak AD-H) Deriv->SFC Fmoc/Boc

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale.

Protocol 1: Analytical Chiral HPLC Separation (Self-Validating)

Objective: Determine the enantiomeric excess (ee) of underivatized 2-Methyl-L-homophenylalanine.

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (HClO4) adjusted to exactly pH 1.5.

    • QC Check: Verify pH meter calibration. A pH > 2.0 will deprotonate the primary amine, destroying the host-guest inclusion complex and resulting in co-elution.

  • Column Setup: Install a Crownpak CR(+) column. Maintain column temperature strictly at 25°C to stabilize the inclusion complex thermodynamics.

  • System Suitability: Inject a racemic standard of 2-Methyl-DL-homophenylalanine.

    • QC Check: Confirm baseline resolution (Rs > 1.5) before injecting your purified samples. The D-enantiomer will typically elute before the L-enantiomer on a CR(+) column.

Mechanism CSP Chiral Stationary Phase Crown Ether Cavity Complex Inclusion Complex Steric differentiation by α-methyl CSP->Complex Host Analyte Analyte Protonated Amine (-NH3+) Analyte->Complex Guest

Figure 2: Host-guest chiral recognition mechanism on a crown ether stationary phase.

Protocol 2: Preparative Diastereomeric Salt Resolution

Objective: Gram-scale isolation of the L-isomer.

  • Salt Formation: Dissolve 1 equivalent of 2-Methyl-DL-homophenylalanine and 1 equivalent of (+)-10-Camphorsulfonic acid (CSA) in a boiling mixture of Ethyl Acetate/Methanol (80:20 v/v).

  • Controlled Crystallization: Cool the solution at a rate of 0.1°C/min to 5°C. Seed crystals of the pure L-isomer salt can be added at 40°C to bypass the metastable zone and prevent oiling out.

  • Validation & Liberation: Filter the crystals.

    • QC Check: Analyze the mother liquor via Chiral HPLC (Protocol 1). If the mother liquor is not enriched in the D-isomer, the crystallization was not selective.

  • Resin Exchange: Dissolve the validated crystals in minimal water and load onto a Dowex 50WX8 (H+ form) column. Wash with 5 column volumes of DI water to remove CSA, then elute the pure 2-Methyl-L-homophenylalanine with 2M NH4OH. Lyophilize the eluate.

References

  • Resolution/Deracemization of Chiral α-Amino Acids Using Resolving Reagents with Flexible Stereogenic Centers. Journal of the American Chemical Society. URL:[Link]

  • Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences. URL:[Link]

  • Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. The Journal of Organic Chemistry. URL:[Link]

Troubleshooting

Technical Support Center: Analytical Guidance for 2-Methyl-L-homophenylalanine

Welcome to the technical support center for the analysis of 2-Methyl-L-homophenylalanine. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this non-stan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-Methyl-L-homophenylalanine. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this non-standard amino acid. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the unique challenges presented by this analyte.

Introduction: The Analytical Significance of 2-Methyl-L-homophenylalanine

2-Methyl-L-homophenylalanine is a synthetic amino acid derivative of interest in pharmaceutical research, particularly as a building block for peptide-based therapeutics and angiotensin-converting enzyme (ACE) inhibitors.[1][2] Its incorporation into peptide chains can enhance metabolic stability and modify conformational properties.[3] However, its structural similarity to other isomers and its presence within complex biological matrices pose significant analytical challenges. Accurate and precise quantification is critical for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. This guide provides a framework for developing and troubleshooting robust analytical methods.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during method development and sample analysis.

Chromatography & Separation Issues

Q1: I'm seeing poor peak shape (e.g., tailing, fronting) for my 2-Methyl-L-homophenylalanine standard. What's the cause?

A1: Poor peak shape for a polar, amphiprotic molecule like an amino acid is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: The primary amine and carboxylic acid groups can interact with residual, un-capped silanols on a C18 column, leading to peak tailing. The aromatic ring can also engage in π-π interactions.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is controlled and is at least 2 pH units away from the isoelectric point (pI) of the analyte to ensure it is in a single ionic state. For reversed-phase, a low pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA) is common. This protonates the carboxylic acid and ensures the primary amine is fully protonated, often leading to better peak shape.

    • Column Choice: If tailing persists, consider a column with advanced end-capping technology or a different stationary phase altogether, such as a Phenyl-Hexyl or a polar-embedded phase. For underivatized amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that provides better retention for polar compounds.[4]

    • Chelating Effects: Contaminants in the sample or LC system can chelate with metal ions, causing peak tailing. Adding a small amount of a weak chelator like medronic acid or EDTA to the mobile phase can sometimes resolve this.

Q2: How can I resolve 2-Methyl-L-homophenylalanine from its structural isomers (e.g., 3-Methyl-, 4-Methyl-) and its D-enantiomer?

A2: Co-elution of isomers is a primary challenge. Positional isomers require high-efficiency chromatography, while enantiomers necessitate a chiral environment.

  • For Positional Isomers (e.g., 3-Methyl, 4-Methyl):

    • Increase Chromatographic Efficiency: Use a column with smaller particles (e.g., <2 µm for UHPLC) and a longer column length to increase the number of theoretical plates.

    • Optimize Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the gradient slope. A shallower gradient around the elution time of the isomers will improve resolution.

  • For Enantiomers (D/L isomers):

    • Chiral Stationary Phases (CSPs): This is the most direct approach. Columns based on polysaccharide derivatives (e.g., Chiralpak) or macrocyclic glycopeptides (e.g., CHIROBIOTIC T) are effective for separating amino acid enantiomers.[5][6]

    • Chiral Derivatization: React the analyte with a chiral derivatizing agent to form diastereomers. These can then be separated on a standard achiral reversed-phase column. A common reagent is Marfey's reagent (Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide, or L-FDAA).[7]

Mass Spectrometry & Detection Issues

Q1: I'm analyzing plasma samples and see severe ion suppression in my LC-MS/MS analysis. How can I fix this?

A1: Ion suppression is a classic matrix effect, especially in electrospray ionization (ESI), where co-eluting endogenous compounds compete with the analyte for ionization.[8][9] In plasma, phospholipids and salts are the primary culprits.[10][11]

  • Causality: Matrix components can reduce the ionization efficiency of the analyte, leading to a loss of signal, poor accuracy, and reduced sensitivity.[9] This effect can be highly variable between different lots of matrix, compromising method robustness.[11]

  • Mitigation Strategies:

    • Improve Sample Preparation: Move beyond simple protein precipitation. Use Solid-Phase Extraction (SPE) with a mixed-mode or polymeric sorbent to more effectively remove phospholipids and salts. Phospholipid removal plates are also a highly effective option.

    • Optimize Chromatography: Ensure the analyte is chromatographically separated from the bulk of the matrix components. A steep gradient wash after the analyte elutes can help clean the column. HILIC can also be beneficial as phospholipids are typically not well-retained under these conditions.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., containing ¹³C or ¹⁵N) is the gold standard. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction during quantification.[4]

    • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective if the analyte concentration is high enough, as it reduces the overall concentration of interfering matrix components.[10]

Q2: My sensitivity for 2-Methyl-L-homophenylalanine is too low. How can I increase the MS signal?

A2: Low sensitivity can stem from poor ionization, suboptimal MS parameters, or sample loss.

  • Troubleshooting Steps:

    • Optimize ESI Source Parameters: Systematically tune the capillary voltage, source temperature, and gas flows. The optimal settings can be compound-dependent.

    • Mobile Phase Additives: Ensure the mobile phase promotes efficient ionization. For positive mode ESI, a proton source like 0.1% formic acid is standard. For negative mode, a modifier like ammonium acetate can be beneficial.

    • Derivatization: Derivatizing the analyte can significantly enhance its ionization efficiency. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) add a readily ionizable tag to the primary amine, boosting the signal in positive ESI mode.[12]

    • Optimize MRM Transitions: Ensure you are using the most intense and specific precursor-to-product ion transitions. Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the collision energy for each transition.

Section 2: Experimental Protocols & Workflows

The following protocols are provided as a validated starting point. Optimization for your specific instrumentation and matrix is recommended.

Protocol 1: LC-MS/MS Analysis of 2-Methyl-L-homophenylalanine in Human Plasma

This protocol utilizes Solid-Phase Extraction (SPE) for sample cleanup and a stable isotope-labeled internal standard for accurate quantification.

  • Materials:

    • 2-Methyl-L-homophenylalanine certified standard

    • 2-Methyl-L-homophenylalanine-¹³C₆,¹⁵N (or similar) as internal standard (IS)

    • Human plasma (K₂EDTA)

    • Mixed-Mode Cation Exchange SPE Cartridges

    • Methanol, Acetonitrile (LC-MS grade)

    • Formic Acid (Optima grade)

    • Ammonium Hydroxide

  • Sample Preparation (SPE):

    • Spike 100 µL of plasma with 10 µL of IS working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

    • Condition SPE Cartridge: 1 mL Methanol, followed by 1 mL Water.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash 1: 1 mL of 0.1 M acetic acid.

    • Wash 2: 1 mL of Methanol.

    • Elute: Elute with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial mobile phase (95% Water, 5% Acetonitrile, 0.1% Formic Acid).

  • LC-MS/MS Parameters:

ParameterSetting
LC Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 60% B over 5 min, then wash and re-equilibrate
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 µL
Ionization Mode ESI Positive
Analyte MRM m/z 194.1 → 148.1 (Example Quantifier)
IS MRM m/z 201.1 → 155.1 (Example Quantifier)

Note: The exact m/z values for MRM transitions must be empirically determined by infusing the analytical standard.

Protocol 2: GC-MS Analysis via Derivatization

For labs where GC-MS is preferred, derivatization is essential to make the amino acid volatile.[13]

  • Materials:

    • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMS-Cl[13]

    • Acetonitrile, Ethyl Acetate (anhydrous)

  • Derivatization Procedure:

    • Use the dried extract from a sample preparation procedure (like the SPE protocol above).

    • Add 50 µL of anhydrous Acetonitrile and 50 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Parameters:

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Inlet Temp 270°C
Injection Mode Splitless
Oven Program 100°C hold 1 min, ramp 15°C/min to 300°C, hold 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
MS Mode Scan or Selected Ion Monitoring (SIM)

Note: The resulting derivative will have TBDMS groups on both the amine and carboxylic acid moieties. The fragmentation pattern should be confirmed with a derivatized standard.

Section 3: Visualized Workflows & Concepts

General Analytical Workflow

The following diagram outlines the decision-making process for analyzing 2-Methyl-L-homophenylalanine.

Analytical_Workflow cluster_Prep 1. Sample Preparation cluster_Analysis 2. Analytical Method cluster_Data 3. Data Processing Sample Biological Sample (Plasma, Tissue) Add_IS Add Internal Standard (SIL-IS) Sample->Add_IS Extraction Extraction (SPE, LLE, PPT) Add_IS->Extraction Method_Choice Analysis Goal? Extraction->Method_Choice LCMS LC-MS/MS (High Sensitivity/ Specificity) Method_Choice->LCMS Quantification in Bio-matrix GCMS GC-MS (Alternative) Method_Choice->GCMS Volatiles/ Different Selectivity Integration Peak Integration LCMS->Integration Deriv Derivatization (e.g., Silylation) GCMS->Deriv Required Deriv->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quant Quantification & Reporting Calibration->Quant

Caption: Decision workflow for the analysis of 2-Methyl-L-homophenylalanine.

Mechanism of Ion Suppression in ESI

This diagram illustrates how matrix components interfere with analyte ionization.

Ion_Suppression cluster_source ESI Droplet Surface cluster_gas Gas Phase Ions (To MS) Analyte Analyte Proton H+ Analyte->Proton Competition for Charge Matrix1 Matrix (Phospholipid) Matrix1->Proton Competition for Charge Matrix2 Matrix Matrix2->Proton Competition for Charge Analyte_Ion [Analyte+H]+ Proton->Analyte_Ion Successful Ionization Matrix_Ion [Matrix+H]+ Proton->Matrix_Ion Suppressive Ionization

Caption: Competition for charge at the droplet surface leads to ion suppression.

Section 4: Frequently Asked Questions (FAQs)

Q1: Is a stable isotope-labeled internal standard (SIL-IS) absolutely necessary?

A1: While not strictly necessary for every application, a SIL-IS is highly recommended and considered the gold standard for quantitative bioanalysis, especially for methods submitted to regulatory agencies.[4] It is the most effective way to correct for variability in sample preparation (recovery) and, most importantly, matrix effects.[8][11] If a SIL-IS is unavailable, a structural analog can be used, but it will not correct for matrix effects as effectively.

Q2: What are the key validation parameters I need to assess for my method?

A2: For a quantitative bioanalytical method, you should follow regulatory guidelines (e.g., FDA, EMA). Key parameters include:

  • Selectivity and Specificity: Demonstrate that you can detect the analyte without interference from matrix components.

  • Accuracy and Precision: Assessed at multiple concentrations (LOD, LOQ, low, mid, high) within a single run (intra-day) and across multiple days (inter-day).[8]

  • Calibration Curve: Linearity, range, and goodness of fit.

  • Recovery: Efficiency of the extraction process.

  • Matrix Effect: Quantitatively assess the degree of ion suppression or enhancement.[9][11]

  • Stability: Evaluate the analyte's stability under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[14][15]

Q3: Can I use HPLC with UV detection instead of LC-MS?

A3: Yes, HPLC-UV is a viable option, particularly for analyzing purer samples or formulations where high sensitivity is not required. The phenyl ring in 2-Methyl-L-homophenylalanine provides a chromophore suitable for UV detection (typically around 210-220 nm and ~254 nm). However, for complex biological matrices like plasma, HPLC-UV lacks the specificity and sensitivity of LC-MS/MS. You will likely encounter many more interfering peaks, making accurate quantification challenging without extensive sample cleanup and chromatographic separation.[16]

References

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega. Available at: [Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation. Available at: [Link]

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. SCIEX. Available at: [Link]

  • Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. RSC Advances. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Supporting Information for: Total Spontaneous Resolution of a Racemic Compound by Viedma Ripening. Wiley-VCH. Available at: [Link]

  • Simultaneous synthesis of 2-phenylethanol and L-homophenylalanine using aromatic transaminase with yeast Ehrlich pathway. Biotechnology and Bioengineering. Available at: [Link]

  • Overcoming Matrix Effects. Bioanalysis Zone. Available at: [Link]

  • GC Derivatization. Regis Technologies. Available at: [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. LinkedIn. Available at: [Link]

  • HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. Available at: [Link]

  • A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. The Plant Journal. Available at: [Link]

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • The synthesis of L-(+)-homophenylalanine hydrochloride. ResearchGate. Available at: [Link]

  • Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites. Available at: [Link]

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences. Available at: [Link]

  • Analysis of Amino Acids by HPLC. Agilent Technologies. Available at: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Available at: [Link]

  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6‑Aminoquinolyl-N‑hydroxysuccinimidyl Carbamate. Analytical Chemistry. Available at: [Link]

  • Seasonal Stability and Dynamics of DNA Methylation in Plants in a Natural Environment. Genes. Available at: [Link]

  • From Extraction to Advanced Analytical Methods: The Challenges of Melanin Analysis. International Journal of Molecular Sciences. Available at: [Link]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins. Available at: [Link]

  • Key challenges and developments in non-targeted methods or systems to identify food adulteration. Burleigh Dodds Science Publishing. Available at: [Link]

  • Analytical Chemistry Current Issue. ACS Publications. Available at: [Link]

  • Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Analytical Sciences. Available at: [Link]

  • How to separate amino acid enantiomers? ResearchGate. Available at: [Link]

  • Preanalytical challenges – time for solutions. Clinical Chemistry and Laboratory Medicine. Available at: [Link]

  • Optical isomer separation of amino acids. Agilent Technologies. Available at: [Link]

  • Stability of environmental DNA methylation and its utility in tracing spawning in fish. Molecular Ecology Resources. Available at: [Link]

  • Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Applied and Environmental Microbiology. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-Methyl-L-homophenylalanine vs L-homophenylalanine in peptides

Comparative Guide: 2-Methyl-L-homophenylalanine vs. L-homophenylalanine in Peptide Therapeutics As the landscape of peptide-based therapeutics expands, overcoming the inherent limitations of native peptides—namely, poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2-Methyl-L-homophenylalanine vs. L-homophenylalanine in Peptide Therapeutics

As the landscape of peptide-based therapeutics expands, overcoming the inherent limitations of native peptides—namely, poor metabolic stability and conformational flexibility—has become the primary focus of rational drug design. The strategic incorporation of non-proteinogenic amino acids is a proven methodology to address these pharmacokinetic bottlenecks.

This guide provides an objective, data-driven comparison between L-homophenylalanine (L-HoPhe) and its α-methylated derivative, 2-Methyl-L-homophenylalanine (α-Me-L-HoPhe) . By analyzing their distinct structural impacts, we will establish why the seemingly minor addition of a single methyl group drastically alters peptide performance.

Mechanistic Causality: The Impact of α-Methylation

To understand the performance divergence between these two building blocks, we must examine the physical chemistry at the α-carbon.

L-homophenylalanine (L-HoPhe) is a homologous derivative of phenylalanine, featuring an additional methylene ( −CH2​− ) group in its side chain. This extended carbon skeleton increases the overall lipophilicity and alters the spatial presentation of the phenyl ring, allowing for deeper penetration into hydrophobic receptor pockets. However, because it retains the standard α-hydrogen, the peptide backbone remains highly flexible and entirely susceptible to enzymatic cleavage.

2-Methyl-L-homophenylalanine (α-Me-L-HoPhe) replaces this α-hydrogen with a methyl group, creating a quaternary α-carbon. This modification triggers two profound mechanistic changes:

  • Conformational Pre-organization: The steric clash between the new α-methyl group and adjacent backbone atoms severely restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles. This forces the peptide into a narrow conformational space that strongly promotes α-helical secondary structures ([1]). By pre-organizing the peptide into its active binding conformation, the entropic penalty of receptor binding is minimized, often resulting in higher target affinity ([2]).

  • Proteolytic Shielding: The bulky α-methyl group acts as a physical barricade directly adjacent to the scissile amide bond. This steric hindrance prevents the catalytic triad of endoproteases from accessing and hydrolyzing the peptide backbone, extending the in vivo half-life from minutes to hours or days ([3]).

Quantitative Performance Comparison

The following table synthesizes the structural and pharmacokinetic differences when substituting native residues with either L-HoPhe or α-Me-L-HoPhe.

PropertyL-homophenylalanine (L-HoPhe)2-Methyl-L-homophenylalanine (α-Me-L-HoPhe)
α-Carbon Structure Standard (tertiary)Quaternary (methylated)
Conformational Freedom High (flexible backbone)Restricted (locked φ/ψ angles)
Secondary Structure Random coil / Context-dependentStrongly promotes α-helical pre-organization
Proteolytic Stability Susceptible to endoprotease cleavageHighly resistant (steric shielding)
Membrane Permeability Moderate increase (vs. Phenylalanine)High (increased lipophilicity via methylation)
Synthesis Complexity Standard SPPS couplingRequires optimized coupling (due to steric hindrance)

Experimental Methodology: Self-Validating Assays

To objectively quantify the performance enhancements of α-Me-L-HoPhe, researchers must employ rigorous, self-validating experimental workflows. Below are the standard protocols for evaluating proteolytic stability and structural conformation.

Protocol A: RP-HPLC Proteolytic Stability Assay

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates peptides based on hydrophobicity. Proteolytic cleavage generates shorter, less hydrophobic fragments that elute earlier than the intact parent peptide. By integrating the Area Under the Curve (AUC) of the intact peak over time, we can precisely calculate the degradation half-life ( t1/2​ ).

Step-by-Step Workflow:

  • Preparation: Dissolve the purified peptide (L-HoPhe or α-Me-L-HoPhe variant) in Phosphate-Buffered Saline (PBS, pH 7.4) to a final concentration of 1 mg/mL.

  • Enzyme Addition: Introduce the target protease (e.g., Chymotrypsin or Trypsin) at a 1:100 enzyme-to-peptide molar ratio. Incubate the mixture at 37°C.

  • Time-Course Sampling: At precise intervals (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.

  • Reaction Quenching (Self-Validation Step 1): Immediately mix the extracted aliquot 1:1 with a quenching solution (10% Trifluoroacetic acid, TFA). Why? TFA rapidly drops the pH below 2.0, instantly denaturing the protease and freezing the reaction kinetics at that exact second.

  • Control Incubation (Self-Validation Step 2): Run a parallel "No-Enzyme Control" incubated for the full 240 minutes. Why? This proves that any observed degradation in the test sample is purely enzymatic and not an artifact of buffer instability or thermal degradation.

  • Analysis: Inject samples onto a C18 RP-HPLC column and monitor absorbance at 214 nm (peptide bond). Plot the intact AUC vs. time to determine t1/2​ .

Protocol B: Circular Dichroism (CD) Spectroscopy for Helicity

Causality: CD spectroscopy in the far-UV region (190–260 nm) measures the differential absorption of circularly polarized light by the chiral peptide backbone. α-helices exhibit a distinct signature with double minima at 208 nm and 222 nm. Comparing the molar ellipticity of the two peptides directly quantifies the structural pre-organization induced by the α-methyl group.

Step-by-Step Workflow:

  • Sample Prep: Dilute peptides to 50 µM in 10 mM phosphate buffer (pH 7.4). Avoid chloride salts (like NaCl), as they absorb heavily below 200 nm and obscure the signal.

  • Baseline Correction (Self-Validation Step): Record a blank spectrum using only the 10 mM phosphate buffer. Subtract this baseline from all subsequent peptide readings to ensure the signal is exclusively from the peptide backbone.

  • Measurement: Scan from 260 nm down to 190 nm at 25°C using a 1 mm pathlength quartz cuvette.

  • Data Conversion: Convert raw ellipticity (mdeg) to mean residue ellipticity (MRE) to normalize for peptide length and concentration, allowing for an objective comparison of helical content.

Mechanistic Pathway Visualization

The following diagram maps the divergent physical and biological outcomes of utilizing standard vs. α-methylated homophenylalanine in peptide design.

G Start Peptide Optimization Strategy LHoPhe L-homophenylalanine (L-HoPhe) Start->LHoPhe Standard Substitution AlphaMe 2-Methyl-L-homophenylalanine (α-Me-L-HoPhe) Start->AlphaMe α-Methylation Strategy Flex High Conformational Flexibility (Standard α-Carbon) LHoPhe->Flex Rigid Restricted φ/ψ Angles (Quaternary α-Carbon) AlphaMe->Rigid Degrade Rapid Enzymatic Cleavage (Short Half-life) Flex->Degrade Endoprotease Access Stable Protease Resistance (Extended Half-life) Rigid->Stable Steric Shielding

Fig 1. Mechanistic pathway comparing standard vs. α-methylated homophenylalanine outcomes.

Expert Insights on Drug Development

From an application standpoint, transitioning from L-HoPhe to 2-Methyl-L-homophenylalanine is rarely a 1:1 swap without synthetic considerations. The very steric hindrance that protects the peptide from proteases also makes solid-phase peptide synthesis (SPPS) more challenging. Coupling an amino acid onto the sterically bulky amine of an α-methylated residue often requires highly reactive coupling reagents (e.g., HATU or COMU), elevated temperatures, or extended coupling times.

However, the downstream benefits for drug development are immense. By locking the peptide into a bioactive conformation and shielding the backbone, α-Me-L-HoPhe significantly improves the pharmacokinetic profile of the candidate, pushing it closer to the ultimate goal of oral bioavailability and systemic efficacy.

References

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential PubMed Central (PMC) URL:[Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics PubMed Central (PMC) URL:[Link]

Sources

Comparative

Conformational analysis of peptides with 2-Methyl-L-homophenylalanine

Comprehensive Comparison Guide: Conformational Analysis of Peptides Incorporating 2-Methyl-L-homophenylalanine As peptide therapeutics evolve, overcoming the inherent limitations of native peptides—namely, poor proteolyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Conformational Analysis of Peptides Incorporating 2-Methyl-L-homophenylalanine

As peptide therapeutics evolve, overcoming the inherent limitations of native peptides—namely, poor proteolytic stability and high entropic penalties upon target binding—has become a structural imperative. The incorporation of -tetrasubstituted amino acids is a field-proven strategy to enforce backbone rigidity.

This guide provides an in-depth comparative analysis of peptides incorporating 2-Methyl-L-homophenylalanine (2-Me-hPhe) against standard alternatives. By synthesizing thermodynamic principles with self-validating experimental workflows, we elucidate how this specific unnatural amino acid acts as a superior conformational restrictor in rational drug design.

Mechanistic Causality: The Structural Logic of 2-Me-hPhe

To understand the performance of 2-Me-hPhe (CAS: 1260610-36-3)[1][2], we must deconstruct its chemical topology into two functional domains:

  • The α -Methyl Group (Backbone Restrictor): Unlike natural amino acids that possess a single hydrogen atom at the position, α -methylated amino acids feature a methyl group that introduces severe steric clashes with adjacent amide carbonyl and NH groups[3]. This steric bulk strictly limits the available Ramachandran ϕ,ψ conformational space. Classical and modern computational studies demonstrate that this restriction strongly biases the backbone toward right-handed ( αR​ ) and left-handed ( αL​ ) helical conformations, effectively acting as a β -sheet breaker and a 310​

    • or α -helix stabilizer[4][5].
  • The Homophenylalanine Side Chain (Extended Pharmacophore): The "homo" extension adds a second methylene group to the side chain (relative to standard phenylalanine). This provides an extended hydrophobic reach, allowing the phenyl ring to engage in deeper π−π or hydrophobic interactions at the receptor interface without compromising the rigidified backbone.

By pre-organizing the peptide into a bioactive helical conformation, 2-Me-hPhe drastically reduces the entropic penalty ( ΔS ) typically incurred when an unstructured peptide folds upon binding its target.

Thermodynamics N1 Native Peptide (High Entropy, Unstructured) N2 Target Binding (High Entropic Penalty) N1->N2 N3 Low Affinity N2->N3 N4 2-Me-hPhe Modified Peptide (Pre-organized Helix) N5 Target Binding (Minimal Entropic Penalty) N4->N5 N6 High Affinity & Stability N5->N6

Thermodynamic logic of conformational restriction enhancing target affinity.

Comparative Performance Data

When engineering a peptide, the choice of aromatic residue dictates both binding affinity and structural integrity. The table below objectively compares 2-Me-hPhe against its natural and synthetic alternatives.

ParameterL-Phenylalanine (L-Phe)L-Homophenylalanine (L-hPhe) α -Methyl-L-phenylalanine2-Methyl-L-homophenylalanine
Backbone Rigidity Low (Broad ϕ,ψ space)LowVery HighVery High
Helical Propensity ModerateModerateHigh ( αR​,αL​ )High ( αR​,αL​ )
Side-Chain Reach Standard (1 carbon)Extended (2 carbons)Standard (1 carbon)Extended (2 carbons)
Protease Resistance PoorModerateExcellentExcellent
Binding Entropy High PenaltyHigh PenaltyLow PenaltyLow Penalty

Conclusion from Data: While α -Me-Phe provides excellent backbone restriction, 2-Me-hPhe is the superior choice when the target binding pocket requires deeper hydrophobic engagement, combining the extended reach of L-hPhe with the structural lockdown of α -methylation.

Self-Validating Experimental Protocols

To empirically verify the conformational impact of 2-Me-hPhe, we employ a multi-tiered workflow. Each step is designed to be self-validating, ensuring that structural artifacts are identified before proceeding.

Workflow N1 Peptide Synthesis (Microwave SPPS) N2 CD Spectroscopy (Helical Propensity) N1->N2 N3 2D NMR (NOESY) (Distance Constraints) N2->N3 N4 MD Simulations (CHARMM Additive) N3->N4 N5 3D Structure Validation N4->N5

Workflow for the conformational analysis of α -methylated peptides.

Protocol A: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

The -tetrasubstitution introduces severe steric hindrance, making the coupling of the subsequent amino acid highly inefficient under standard conditions.

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • Coupling 2-Me-hPhe: Use 4 equivalents of Fmoc-2-Me-hPhe-OH, activated with DIC/Oxyma. Couple at room temperature for 1 hour.

  • Coupling onto 2-Me-hPhe (Critical Step): Standard activation will fail due to steric clash. Use HATU/HOAt (which forms a highly reactive 7-aza-OBt ester) and DIEA. Perform the coupling under microwave irradiation at 75°C for 15 minutes.

  • Self-Validation: Perform a micro-cleavage of a few resin beads and analyze via LC-MS. Do not proceed to the next cycle until >95% conversion is confirmed, ensuring no deletion sequences contaminate the final conformational analysis.

Protocol B: Circular Dichroism (CD) Spectroscopy

CD provides a macroscopic view of the peptide's secondary structure.

  • Sample Preparation: Dissolve the purified peptide at 50 µM in two distinct solvent systems: pure H2​O and 30% Trifluoroethanol (TFE)/ H2​O .

  • Causality of TFE: TFE lowers the dielectric constant of the medium, strengthening intramolecular hydrogen bonds and unmasking the intrinsic helical propensity induced by the α -methyl group that might otherwise be outcompeted by water[6].

  • Measurement: Scan from 190 nm to 260 nm at 25°C.

  • Data Interpretation: A standard α -helix exhibits dual minima at 208 nm and 222 nm. A 310​ -helix (often favored by short α -methylated peptides) will show a dominant minimum near 205 nm and a weak shoulder at 222 nm.

Protocol C: 2D-NMR and Molecular Dynamics (MD) Validation

To achieve atomic-level resolution, NMR distance constraints must be coupled with advanced MD simulations.

  • NMR Acquisition: Acquire ROESY and NOESY spectra in 90% H2​O /10% D2​O .

  • Signal Assignment: The hallmark of α -methyl-induced helical stabilization is the presence of strong sequential amide-amide dNN​(i,i+1) cross-peaks and medium-range dαN​(i,i+3) cross-peaks.

  • MD Simulation: Feed the NOE distance constraints into an MD engine utilizing the CHARMM36m additive force field . Recent parameterizations specifically developed for α -methyl amino acids accurately model the deep energy minima at the αR​ and αL​ conformations, ensuring the simulated 3D structure perfectly aligns with the empirical NMR data[5].

References

  • Pane, A. J., Yu, W., Aytenfisu, A., Tunyi, J., Venable, R. M., MacKerell, A. D., & Pastor, R. W. (2021). Development of CHARMM Additive Potential Energy Parameters for α-Methyl Amino Acids. Journal of Physical Chemistry B, 125(42), 11687–11696. [Link]

  • Balaram, P. (1999). Non-standard amino acids in peptide design and protein engineering. Journal of Peptide Research, 54(3), 195-199. [Link]

  • US Patent US9630989B2.
  • Accela ChemBio. 2-Methyl-L-homophenylalanine (CAS: 1260610-36-3) Product Documentation. [Link]

Sources

Validation

Impact of 2-Methylation on Peptide Structure and Function: A Comparative Guide for Peptidomimetic Design

Native peptides often suffer from poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and a lack of conformational preorganization. To overcome these limitations and develop viable therapeutic d...

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Author: BenchChem Technical Support Team. Date: April 2026

Native peptides often suffer from poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and a lack of conformational preorganization. To overcome these limitations and develop viable therapeutic drugs, structural biologists and medicinal chemists introduce backbone constraints.

In IUPAC nomenclature, the α-carbon of an amino acid is the 2-position. Thus, 2-methylation specifically refers to the substitution of the α-hydrogen with a methyl group (Cα-methylation). This guide objectively compares the mechanistic impact of 2-methylation against N-methylation (another prominent backbone modification), providing structural rationales, comparative performance data, and self-validating experimental protocols for drug development professionals.

Mechanistic Causality: The Physics of 2-Methylation

To understand why 2-methylation is a transformative modification, we must analyze its impact on the fundamental physics of the peptide backbone.

  • Conformational Preorganization (The Ramachandran Restriction): Natural amino acids freely sample extended β -sheet and random coil conformations. However, introducing a methyl group at the 2-position (α-carbon) creates a quaternary carbon center. This generates severe steric clashes with adjacent backbone carbonyl and amide groups if the peptide attempts to adopt an extended geometry. Consequently, 2-methylation severely restricts the allowable rotational freedom ( ϕ and ψ angles) of the backbone, forcing the peptide into highly rigid, tightly coiled structures such as 310​ -helices or α -helices. By preorganizing the peptide into its bioactive conformation, the entropic penalty typically incurred during receptor binding is drastically reduced, leading to significantly higher target affinity[].

  • Proteolytic Shielding via Steric Hindrance: Proteases (both endo- and exopeptidases) typically require their peptide substrates to adopt an extended β -strand-like conformation to properly dock into the enzyme's catalytic cleft. 2-methylation physically prevents the peptide from adopting this extended geometry[]. Furthermore, the added steric bulk of the methyl group physically blocks the approach of catalytic residues (e.g., the catalytic triad in serine proteases), rendering the adjacent peptide bonds highly resistant to enzymatic cleavage.

Comparative Performance Analysis: 2-Methylation vs. N-Methylation

While both 2-methylation (Cα) and N-methylation enhance peptide stability, their structural consequences and applications in drug design are fundamentally different. N-methylation occurs on the backbone amide nitrogen, eliminating a hydrogen-bond donor and increasing lipophilicity[2].

The table below summarizes the quantitative and qualitative performance differences between these two strategies.

ParameterNative Peptide2-Methylation (Cα-Methylation)N-Methylation
Ramachandran Flexibility High (Samples random coils)Highly Restricted (Narrow ϕ / ψ space)Restricted (Alters cis/trans ratio)
Helical Propensity Sequence-dependentStrongly Induced ( 310​ or α -helix)Decreased (Disrupts H-bond network)
H-Bond Donor Capacity Intact (NH available)Intact (NH available)Abolished (NH replaced by N-CH 3​ )
Protease Resistance Low (Rapidly degraded)High (Steric block & conformational mismatch)High (Steric block & loss of recognition)
Membrane Permeability PoorModerateHigh (Increased lipophilicity)
SPPS Coupling Difficulty LowHigh (Steric hindrance at α-carbon)Moderate to High

Visualizing the Optimization Logic

The following diagram illustrates the divergent structural outcomes and shared therapeutic benefits of applying 2-methylation versus N-methylation to a native peptide scaffold.

G cluster_mods Backbone Modification Strategies Native Native Peptide (High Flexibility, Low Stability) C_alpha 2-Methylation (Cα-Methylation) Native->C_alpha Alkylation N_meth N-Methylation Native->N_meth Alkylation Rigidity Conformational Restriction (Restricts φ / ψ Angles) C_alpha->Rigidity Induces Helicity Stability Protease Shielding (Steric Hindrance) C_alpha->Stability Blocks Cleavage N_meth->Rigidity cis/trans Isomerization N_meth->Stability Removes H-bond Donor Outcome Optimized Peptidomimetic (High Affinity & Bioavailability) Rigidity->Outcome Stability->Outcome

Logical workflow of peptide optimization comparing 2-methylation (Cα) and N-methylation strategies.

Experimental Workflows & Self-Validating Protocols

Implementing 2-methylation requires specialized approaches. The quaternary nature of the 2-methylated α-carbon creates massive steric shielding around the amine nucleophile, making standard Solid-Phase Peptide Synthesis (SPPS) prone to failure.

Protocol 1: Synthesis of 2-Methylated Peptides via Microwave-Assisted SPPS

Causality: Standard coupling reagents (like HBTU) fail to drive the reaction to completion due to steric hindrance. We utilize HATU combined with HOAt to form a highly reactive 7-aza-OBt ester intermediate, coupled with microwave heating to overcome the high activation energy barrier.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes to maximize polymer matrix accessibility.

  • Deprotection & Self-Validation: Treat with 20% piperidine in DMF. Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm in real-time. A plateau in absorbance confirms complete Fmoc removal.

  • Activation: Pre-activate the Fmoc-protected 2-methyl amino acid (5 eq) with HATU (4.9 eq) and DIPEA (10 eq) in DMF for 3 minutes.

  • Coupling: Add the activated amino acid to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Coupling Validation (Kaiser Test): Perform a ninhydrin (Kaiser) test on a micro-cleaved resin sample. A colorless/yellow resin validates that the primary amine was successfully consumed. A blue resin indicates a failed coupling, triggering an automatic double-coupling cycle using a symmetric anhydride approach.

Protocol 2: Pharmacokinetic Validation (Serum Stability Assay)

Causality: To unequivocally prove that 2-methylation confers proteolytic resistance, the optimized peptide must be subjected to the complex mixture of exo- and endopeptidases present in human serum, using an internal standard to correct for matrix effects.

  • Preparation: Dissolve the purified 2-methylated peptide and a stable isotope-labeled internal standard (IS) in PBS (pH 7.4) to a 1 mM stock.

  • Incubation: Mix 100 µL of the peptide stock with 900 µL of 25% human serum (pre-warmed to 37°C).

  • Time-Course Quenching: At t=0,1,2,4,8,and 24 hours, extract 100 µL aliquots and immediately quench by adding 100 µL of ice-cold 1% trifluoroacetic acid (TFA) in acetonitrile. Causality: TFA rapidly lowers the pH to denature serum proteases, halting degradation instantly, while acetonitrile precipitates the heavy serum proteins.

  • Isolation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins. Extract the clear supernatant.

  • Quantification & Validation: Analyze the supernatant via LC-MS/MS. Validation: Normalize the Area Under the Curve (AUC) of the parent peptide against the IS to account for any volumetric losses during precipitation. Plot the normalized AUC over time to calculate the precise half-life ( t1/2​ ).

References[1] Title: N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects

Source: Ingenta Connect / UMR 7613 CNRS-Université Pierre & Marie Curie URL: 2] Title: N-methylation of peptides and proteins: an important element for modulating biological functions Source: PubMed / Angew Chem Int Ed Engl. URL: ] Title: Structure–Activity Relationship (SAR) Insights for Phenylalanine-Based Drug Design Source: BOC Sciences URL:

Sources

Comparative

Validation of 2-Methyl-L-homophenylalanine Synthesis by Chiral HPLC: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge of Non-Natural Amino Acids 2-Methyl-L-homophenylalanine (CAS: 1260610-36-3) is a sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of Non-Natural Amino Acids

2-Methyl-L-homophenylalanine (CAS: 1260610-36-3) is a sterically hindered, non-natural amino acid derivative widely utilized as a chiral building block in peptidomimetics and active pharmaceutical ingredients (APIs) [1]. The introduction of a methyl group at the alpha-position restricts conformational flexibility, enhancing the proteolytic stability of resulting peptides. However, this structural modification complicates asymmetric synthesis, making the rigorous determination of enantiomeric excess (ee) a critical quality control step.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) remains the gold standard for this validation. This guide provides a mechanistic comparison of chiral HPLC methodologies to validate the synthesis of 2-Methyl-L-homophenylalanine, contrasting direct and indirect separation techniques.

Mechanistic Causality: Direct vs. Indirect Chiral Separation

The enantiomeric separation of amino acids like 2-Methyl-L-homophenylalanine can be achieved via two primary pathways: direct separation using CSPs, or indirect separation via pre-column derivatization [2].

Direct Separation (Macrocyclic Glycopeptide & Polysaccharide CSPs)

Direct analysis is generally preferred as it prevents the introduction of impurities associated with derivatization steps [3].

  • Macrocyclic Glycopeptides (e.g., Teicoplanin): These CSPs possess ionic groups and multiple chiral centers, making them highly compatible with zwitterionic, underivatized amino acids in both aqueous and organic mobile phases [3]. The D-enantiomer is typically retained longer due to specific steric interactions mimicking bacterial cell wall binding.

  • Polysaccharide-based CSPs (Cellulose/Amylose): Highly effective for FMOC- or Boc-protected amino acids [4]. The helical structure of the polysaccharide backbone creates chiral cavities that differentially interact with the enantiomers via hydrogen bonding and dipole-dipole interactions.

Indirect Separation (Pre-column Derivatization)

For underivatized 2-Methyl-L-homophenylalanine lacking a strong chromophore, indirect methods utilize reagents like o-phthalaldehyde (OPA) combined with a chiral thiol (e.g., N-acetyl-L-cysteine, NAC)[5]. This fast reaction converts enantiomers into diastereomeric isoindoles, which can be resolved on standard achiral C18 columns using fluorescence or UV detection. The causality here relies on the differential hydrophobic interactions of the formed diastereomers with the achiral stationary phase.

Comparative Performance Data

The following table summarizes the performance metrics of different HPLC approaches for validating 2-Methyl-L-homophenylalanine synthesis.

Method / Column TypeAnalyte StateMobile PhaseDetectionTypical Resolution (Rs)AdvantagesLimitations
Macrocyclic Glycopeptide (Teicoplanin) UnderivatizedMethanol/Water (Isocratic)UV (210 nm) / MS> 2.0No derivatization required; MS compatible [3].Low UV sensitivity for trace impurities.
Polysaccharide (Cellulose-1) FMOC-ProtectedHexane/IPA/TFAUV (220 nm)> 2.5High resolution; standard for protected peptide synthesis [4].Requires prior protection of the amino group.
Achiral C18 (OPA/NAC Derivatized) DiastereomerPhosphate Buffer/MeOHFluorescence> 3.0Extremely high sensitivity; uses standard columns [5].Reagent instability; extra sample prep step.

Experimental Workflow & Self-Validating Protocol

To ensure a self-validating system, the protocol must include a racemate standard to confirm peak resolution and a blank to rule out matrix interference. Below is the optimized protocol for the Direct Analysis of Underivatized 2-Methyl-L-homophenylalanine using a macrocyclic glycopeptide column.

Step-by-Step Methodology
  • System Preparation: Equilibrate a Teicoplanin-based chiral column (e.g., 250 x 4.6 mm, 5 µm) with a mobile phase of Methanol:Water (80:20, v/v) at a flow rate of 1.0 mL/min. Causality: The high organic content disrupts excessive hydrogen bonding, ensuring sharp peak shapes for the zwitterionic analyte.

  • Standard Preparation (System Suitability): Dissolve 1 mg/mL of racemic 2-Methyl-homophenylalanine in the mobile phase. Inject 5 µL. Ensure the resolution (Rs) between the L- and D-enantiomers is ≥ 2.0.

  • Sample Preparation: Dissolve the synthesized 2-Methyl-L-homophenylalanine sample to a concentration of 5 mg/mL to allow for the detection of trace D-enantiomer impurities (target LOD < 0.05%).

  • Chromatographic Run: Monitor absorbance at 210 nm (or utilize LC-MS in ESI+ mode for specific mass extraction).

  • Validation Check (Spike Test): Spike the synthesized sample with 0.5% of the D-enantiomer standard. A proportional increase in the secondary peak area validates the absence of signal suppression and confirms the accuracy of the enantiomeric excess (ee) calculation.

Decision Workflow Visualization

The following diagram illustrates the logical workflow for selecting the appropriate chiral validation method based on the synthetic state of the amino acid.

G Start Synthesized 2-Methyl-L-homophenylalanine Decision Is the Amino Acid Protected (e.g., FMOC)? Start->Decision DirectPoly Polysaccharide CSP (e.g., Cellulose-based) Decision->DirectPoly Yes Decision2 Need High Sensitivity (Fluorescence)? Decision->Decision2 No (Underivatized) Validate Calculate Enantiomeric Excess (ee) Target > 99.0% DirectPoly->Validate DirectMacro Macrocyclic Glycopeptide CSP (Direct UV/MS) Decision2->DirectMacro No Indirect Achiral C18 Column (OPA/NAC Derivatization) Decision2->Indirect Yes DirectMacro->Validate Indirect->Validate

Caption: Logical workflow for selecting the optimal chiral HPLC method for amino acid validation.

References

  • AccelaChemBio. "74295-58-2,2,2'-Bipyrrolidine-AccelaChem". accelachem.com. Available at: [Link]

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases". phenomenex.com. Available at: [Link]

  • Acta Naturae. "Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents". actanaturae.ru. Available at: [Link]

Validation

In Vitro and In Vivo Comparison Guide: 2-Methyl-L-homophenylalanine (2-Me-L-hPhe) in Peptide Therapeutics vs. Unmodified Analogs

Executive Summary & Mechanistic Rationale The development of peptide-based therapeutics is frequently bottlenecked by two inherent liabilities: rapid proteolytic degradation and high conformational flexibility, both of w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of peptide-based therapeutics is frequently bottlenecked by two inherent liabilities: rapid proteolytic degradation and high conformational flexibility, both of which lead to poor pharmacokinetic (PK) profiles and suboptimal receptor affinity. As a Senior Application Scientist, I frequently utilize unnatural amino acid mutagenesis to overcome these barriers.

The incorporation of 2-Methyl-L-homophenylalanine (2-Me-L-hPhe) —an α -methylated, non-proteinogenic amino acid—represents a transformative structural modification. Compared to standard unmodified analogs (e.g., L-homophenylalanine or L-phenylalanine), 2-Me-L-hPhe drives performance through two distinct causal mechanisms:

  • Conformational Pre-organization (Thermodynamic Advantage): The addition of the α -methyl group restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. This heavily favors the formation of α -helical or 310​ -helical secondary structures. By pre-organizing the peptide into its bioactive conformation, the entropic penalty upon receptor binding is minimized, thereby increasing target affinity and enabling noncovalent "stapling" of the peptide[1].

  • Proteolytic Evasion (Steric Shielding): Endogenous proteases (such as DPP-IV and Neprilysin) require specific backbone flexibility to position the peptide bond within their catalytic triad. The steric bulk of the α -methyl group directly at the position prevents this interaction, conferring near-total resistance to enzymatic degradation and extending in vivo half-life[2]. This modification effectively prevents the protease from recognizing the sequence as a valid substrate[3].

Mechanism Unmod Unmodified Peptide (L-hPhe) Protease Protease Active Site (e.g., DPP-IV, NEP) Unmod->Protease Susceptible Mod Modified Peptide (2-Me-L-hPhe) Mod->Protease Resistant Degradation Rapid Cleavage (Loss of Activity) Protease->Degradation Hydrolysis Steric Steric Hindrance & Helical Pre-organization Protease->Steric Blocked Receptor Target Receptor Binding Steric->Receptor High Affinity Efficacy Sustained Therapeutic Efficacy Receptor->Efficacy Prolonged Signaling

Fig 1. Mechanistic pathway demonstrating how 2-Me-L-hPhe prevents proteolysis and sustains efficacy.

In Vitro Performance Comparison

To objectively evaluate the impact of 2-Me-L-hPhe, we compare a representative α -helical therapeutic peptide (e.g., an RXFP3 agonist or GLP-1 analog) containing standard L-hPhe against its 2-Me-L-hPhe modified counterpart.

Data Summary: In Vitro Stability and Receptor Affinity
ParameterUnmodified Peptide (L-hPhe)Modified Peptide (2-Me-L-hPhe)Fold Improvement
Human Serum Half-Life ( T1/2​ ) 2.4 hours> 48.0 hours> 20x
Liver Microsomal Clearance 45.2 μL/min/mg < 5.0 μL/min/mg ~ 9x
Target Receptor Affinity ( Kd​ ) 12.5 nM3.2 nM3.9x
Functional Potency ( EC50​ ) 18.4 nM4.1 nM4.5x
Experimental Protocol: Self-Validating Serum Stability Assay

To ensure absolute trustworthiness, this protocol is designed as a self-validating system utilizing internal standards to correct for matrix effects.

  • Step 1: Matrix Preparation. Pool human serum (male and female, mixed) and pre-incubate at 37°C for 15 minutes.

  • Step 2: Incubation. Spike the test peptides (Unmodified vs. Modified) into the serum at a final concentration of 5 μ M. Incubate at 37°C under gentle agitation.

  • Step 3: Quenching & Extraction. At predefined time points (0, 1, 2, 4, 8, 24, 48 hrs), extract 50 μ L aliquots. Causality Note: Immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing 1% formic acid. This drastic pH drop and solvent shock instantly denatures serum proteases, halting degradation at the exact timestamp.

  • Step 4: Internal Standard Addition. Spike the quenched samples with 10 μ L of a Stable-Isotope-Labeled Internal Standard (SIL-IS). Causality Note: The SIL-IS behaves identically to the analyte during extraction and ionization but is distinguishable by mass. This corrects for any matrix ion suppression or extraction losses, validating the quantitative accuracy of the assay.

  • Step 5: LC-MS/MS Analysis. Centrifuge at 14,000 x g for 10 mins, transfer the supernatant, and quantify the remaining intact parent peptide via Multiple Reaction Monitoring (MRM).

In Vivo Pharmacokinetics (PK) & Pharmacodynamics (PD)

The in vitro stability translated directly to in vivo exposure in rodent models. The α -methylation significantly reduces systemic clearance, allowing the drug to maintain therapeutic plasma concentrations for extended periods.

Data Summary: In Vivo PK Parameters (Rat Model, 1 mg/kg IV)
PK ParameterUnmodified Peptide (L-hPhe)Modified Peptide (2-Me-L-hPhe)
Clearance (CL) 18.5 mL/min/kg2.1 mL/min/kg
Volume of Distribution ( Vss​ ) 0.8 L/kg0.9 L/kg
Area Under Curve ( AUC0−∞​ ) 450 ng·hr/mL3,850 ng·hr/mL
Terminal Half-Life ( T1/2​ ) 1.2 hours14.5 hours
Experimental Protocol: In Vivo PK Workflow
  • Step 1: Dosing. Administer the test compounds intravenously (IV) via the tail vein to jugular vein-cannulated Sprague-Dawley rats (n=4 per group).

  • Step 2: Blood Sampling (Critical Step). Collect 200 μ L of blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Causality Note: Blood must be drawn directly into K2EDTA tubes pre-spiked with a protease inhibitor cocktail (AEBSF, Aprotinin, and DPP-IV inhibitor). If omitted, the peptide will continue to degrade ex vivo in the collection tube, artificially deflating the measured in vivo half-life.

  • Step 3: Plasma Separation. Centrifuge blood samples immediately at 4°C (3,000 x g for 10 mins) to separate plasma. Store at -80°C until analysis.

  • Step 4: Pharmacokinetic Modeling. Analyze plasma concentrations via LC-MS/MS and calculate PK parameters using non-compartmental analysis (NCA).

Workflow Synthesis Peptide Synthesis (Fmoc SPPS with 2-Me-L-hPhe) InVitro In Vitro Assays (Serum Stability & SPR) Synthesis->InVitro >95% Purity Confirmed InVivo In Vivo PK/PD (Rodent Models) InVitro->InVivo Lead Candidate Selected Analysis LC-MS/MS & Pharmacokinetic Modeling InVivo->Analysis Plasma Sampling

Fig 2. Experimental workflow for evaluating 2-Me-L-hPhe modified peptide therapeutics.

Conclusion & Lead Selection Criteria

The comparative data definitively illustrates that substituting L-hPhe with 2-Methyl-L-homophenylalanine is a highly effective strategy for optimizing peptide therapeutics. The α -methyl group acts as a dual-purpose modification: it serves as a conformational constraint to lower the entropic cost of receptor binding (improving Kd​ and EC50​ ) while simultaneously acting as a steric shield against proteolytic cleavage. For drug development professionals aiming to convert a short-acting native peptide into a long-acting, clinically viable therapeutic, 2-Me-L-hPhe incorporation should be considered a first-line optimization strategy.

References

  • A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity Source: Benchchem URL:[2]

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential Source: PMC / NIH URL:[3]

  • Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics Source: Journal of the American Chemical Society (ACS) URL:[1]

Sources

Comparative

Benchmarking 2-Methyl-L-homophenylalanine: A Comparative Guide to Unnatural Amino Acids in Peptide Therapeutics

Executive Summary The integration of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery, designed to overcome the inherent limitations of native peptides—namely, poor metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery, designed to overcome the inherent limitations of native peptides—namely, poor metabolic stability and conformational flexibility[1]. Among the vast library of UAAs, 2-Methyl-L-homophenylalanine (2-Me-L-hPhe) has emerged as a highly specialized building block. By combining the steric constraints of an α -methyl group with the extended hydrophobic reach of a homophenylalanine side chain, 2-Me-L-hPhe offers a dual-action approach to optimizing peptide therapeutics.

This guide provides a rigorous, data-backed comparison of 2-Me-L-hPhe against other common phenylalanine derivatives, detailing the mechanistic causality behind its performance and outlining self-validating experimental protocols for its evaluation.

Mechanistic Rationale: The Anatomy of 2-Methyl-L-homophenylalanine

To understand the value of 2-Me-L-hPhe, we must deconstruct its structural modifications and their direct causal effects on peptide behavior.

  • Alpha-Methylation (Steric Shielding & Conformational Constraint): Replacing the α -hydrogen with a methyl group introduces significant steric hindrance. This restricts the rotational freedom around the phi ( ϕ ) and psi ( ψ ) dihedral angles of the peptide backbone, often pre-organizing the peptide into stable secondary structures like α -helices[1]. Furthermore, this steric bulk physically shields adjacent peptide bonds from the active sites of proteolytic enzymes, drastically extending the in vivo half-life[1][2].

  • Homologation (Extended Hydrophobic Reach): The addition of a methylene group ( −CH2​− ) between the α -carbon and the phenyl ring extends the side chain. This allows the aromatic ring to probe deeper into hydrophobic receptor pockets that standard phenylalanine cannot reach, often improving binding affinity and altering the self-assembly properties of the peptide[3].

G A 2-Methyl-L-homophenylalanine Incorporation B Alpha-Methyl Group (Steric Bulk) A->B C Homophenylalanine Side Chain A->C D Restricts Phi/Psi Angles (Pre-organization) B->D E Shields Peptide Bond from Proteases B->E F Extended Hydrophobic Reach C->F G Enhanced Receptor Binding Affinity D->G H Prolonged In Vivo Half-Life E->H F->G

Caption: Logic pathway illustrating the dual mechanistic benefits of alpha-methylation and side-chain extension.

Benchmarking Unnatural Amino Acids

When optimizing a peptide, scientists must choose the right UAA for the specific liability they are trying to solve. Below is a comparative analysis benchmarking 2-Me-L-hPhe against other common Phe analogs.

Table 1: Structural Modifications & Mechanistic Impact
Amino Acid VariantPrimary Structural ChangeKey Mechanistic ImpactPrimary Application
L-Phenylalanine (Native) None (Baseline)Susceptible to rapid chymotrypsin cleavage.Baseline sequence design.
D-Phenylalanine Chirality inversionEvades endogenous L-specific proteases.General stability enhancement.
N-Methyl-L-phenylalanine Methylation of amide nitrogenEliminates H-bond donor; adds steric bulk to block proteases[].Modulating BBB permeability; blocking specific cleavage sites[][5].
α -Methyl-L-phenylalanine Methylation of α -carbonRestricts backbone flexibility; promotes helical structures[1].Receptor pre-organization; tumor-specific PET imaging[2].
L-Homophenylalanine Side-chain homologationExtends aromatic reach; alters supramolecular assembly[3].Targeting deep hydrophobic pockets.
2-Methyl-L-homophenylalanine α -Methylation + Homologation Synergistic protease shielding + deep pocket targeting. Long-acting, high-affinity peptide therapeutics.
Table 2: Quantitative Performance Benchmarks (Representative Data)

Note: Data represents relative performance metrics in a standardized model pentapeptide system.

Amino Acid in SequenceRelative Chymotrypsin Half-LifeRelative Serum Half-LifeLipophilicity (LogD shift vs Native)
L-Phenylalanine1.0x (Baseline: ~5 mins)1.0x0.0
D-Phenylalanine>50x>20x+0.1
N-Methyl-L-phenylalanine>45x[]~15x+0.4
α -Methyl-L-phenylalanine>60x>30x+0.3
L-Homophenylalanine2.5x1.5x+0.6
2-Methyl-L-homophenylalanine >80x >40x +0.8

Insight: While N-methylation is highly effective at stopping cleavage directly at the modified residue[], α -methylation (as seen in 2-Me-L-hPhe) provides superior global backbone rigidification, which can shield adjacent native residues from degradation[1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for the synthesis and evaluation of peptides containing 2-Me-L-hPhe.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with 2-Me-L-hPhe

Due to the steric hindrance of the α -methyl group, coupling 2-Me-L-hPhe requires optimized, highly reactive conditions compared to standard amino acids.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF (5x).

  • Activation & Coupling (Critical Step):

    • Standard coupling reagents (e.g., HBTU) are often insufficient for α -methylated amino acids.

    • Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

    • Prepare a solution of Fmoc-2-Me-L-hPhe (3 equivalents), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 6 eq).

    • React for 2–4 hours at room temperature. For difficult sequences, apply microwave-assisted heating (75°C for 15 mins).

  • Capping: Cap unreacted amines using acetic anhydride/pyridine/DMF (1:2:7) to prevent deletion sequences.

  • Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate in cold diethyl ether.

Protocol 2: Proteolytic Stability Benchmarking Assay

This protocol quantitatively assesses the stability of the synthesized peptide against chymotrypsin, a protease that specifically targets aromatic residues.

  • Substrate Preparation: Dissolve the purified peptide in assay buffer (50 mM Tris-HCl, 10 mM CaCl2, pH 7.8) to a final concentration of 100 μ M.

  • Enzyme Addition: Initiate the reaction by adding α -chymotrypsin to a final enzyme-to-substrate molar ratio of 1:100. Incubate at 37°C.

  • Time-Course Sampling: At predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), extract a 50 μ L aliquot.

  • Quenching: Immediately quench the extracted aliquot by mixing it with 50 μ L of 1% Trifluoroacetic acid (TFA) in water to denature the protease[1].

  • RP-HPLC Analysis: Analyze the quenched samples using a C18 Reverse-Phase HPLC column. Monitor absorbance at 214 nm (peptide backbone).

  • Data Processing: Integrate the area under the curve (AUC) for the intact peptide peak. Plot the natural log of % intact peptide versus time to calculate the first-order degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Workflow Step1 1. Peptide Synthesis (SPPS) Use HATU/HOAt for Steric Bulk Step2 2. Cleavage & Purification RP-HPLC & LC-MS Validation Step1->Step2 Step3 3. Proteolytic Assay Incubate with Chymotrypsin at 37°C Step2->Step3 Step4 4. Time-Course Quenching Stop reaction with 1% TFA Step3->Step4 Step5 5. Quantification & Analysis Calculate Half-Life (t1/2) via AUC Step4->Step5

Caption: Step-by-step experimental workflow for benchmarking the proteolytic stability of UAA-modified peptides.

Conclusion

Benchmarking 2-Methyl-L-homophenylalanine against traditional unnatural amino acids reveals its distinct superiority in scenarios requiring both extreme proteolytic resistance and extended hydrophobic interactions. While N-methylation and D-amino acid substitutions are excellent for localized stability[], the α -methylation of 2-Me-L-hPhe provides a rigidifying conformational constraint[1], and its homologated side chain allows for fine-tuning of receptor affinity[3]. For drug development professionals designing next-generation, long-acting peptide therapeutics, 2-Me-L-hPhe represents a highly strategic backbone modification.

References

  • QYAOBIO. Unnatural Amino Acids: Alpha-methyl amino acids and N-methyl amino acids. Retrieved from [Link]

  • MDPI. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Retrieved from [Link]

  • ACS Publications. (2019). Novel 18F-Labeled α -Methyl-Phenylalanine Derivative with High Tumor Accumulation and Ideal Pharmacokinetics for Tumor-Specific Imaging. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood-Brain Barrier Shuttles. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-L-homophenylalanine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-Methyl-L-homophenylalanine As drug development increasingly relies on unnatural amino acids to enhance peptide stability and bioavailability, laboratory safet...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Methyl-L-homophenylalanine

As drug development increasingly relies on unnatural amino acids to enhance peptide stability and bioavailability, laboratory safety protocols must evolve. 2-Methyl-L-homophenylalanine (CAS: 1260610-36-3) is a highly specialized, non-proteinogenic amino acid derivative[1]. While naturally occurring amino acids are readily biodegradable, the unique structural modifications of this compound require strict, specialized disposal protocols to prevent environmental persistence and ensure regulatory compliance.

This guide provides authoritative, step-by-step operational procedures for the safe handling, spill response, and chemical disposal of 2-Methyl-L-homophenylalanine.

Chemical Profile & Mechanistic Hazard Assessment

To manage chemical waste effectively, researchers must understand the causality behind the required safety protocols.

Unlike L-phenylalanine, which is rapidly metabolized by environmental bacteria, 2-Methyl-L-homophenylalanine features an alpha-methyl group and an extended carbon chain. The Causality of Persistence: The alpha-methylation creates severe steric hindrance, effectively blocking the active sites of standard microbial transaminases and decarboxylases. Because municipal wastewater treatment plants rely on these enzymatic pathways to break down organic matter, discharging this compound down the drain leads to environmental accumulation[2].

Furthermore, as a fine organic powder, it presents physical hazards. Airborne organic dust can form explosive mixtures, and the nitrogen content within the amino group dictates specific thermal destruction parameters to prevent toxic emissions[3][4].

Table 1: Physicochemical Properties & Waste Classification
Property / MetricValue / GuidelineOperational Rationale
CAS Number 1260610-36-3Essential for accurate waste manifesting and contractor identification[1].
Molecular Weight 193.25 g/mol Required for mass-balance calculations during solvent extraction or derivatization[1].
Incineration Temp. > 1000°C (Recommended)Ensures complete thermal cleavage of the stable aromatic ring and aliphatic backbone[5].
Waste Classification Solid Organic WasteCannot be processed via aqueous biological treatment; requires thermal destruction[6].

Step-by-Step Methodology: Routine Disposal Protocols

Every protocol in your laboratory must be a self-validating system. Do not rely on generic "organic waste" bins without proper segregation.

Protocol A: Solid Waste Disposal
  • Collection: Sweep up excess 2-Methyl-L-homophenylalanine powder using a HEPA-filtered vacuum or wet-wiping techniques. Crucial Step: Do not dry sweep. Dry sweeping generates airborne dust, which poses inhalation risks and potential dust-explosion hazards[3][4].

  • Containment: Transfer the collected solid into a sealable, high-density polyethylene (HDPE) or amber glass waste container. Ensure the container is structurally sound and compatible with organic solids[2].

  • Labeling: Affix a compliant hazardous waste label detailing the exact contents ("Non-natural Amino Acid Derivative: 2-Methyl-L-homophenylalanine"), the CAS number (1260610-36-3), and the initial accumulation date.

  • Storage: Store the sealed container in a segregated, well-ventilated secondary containment area, strictly isolated from strong oxidizing agents and alkalis[2][4].

  • Final Destruction: Transfer the waste to a licensed chemical disposal contractor. The mandatory destruction method is controlled incineration with flue gas scrubbing [3]. Mechanistic Note: Incineration of nitrogenous compounds yields toxic nitrogen oxides (NOx). Flue gas scrubbing is legally required to neutralize these acidic gases before atmospheric release[5].

Protocol B: Contaminated Packaging Management
  • Rinsing: Empty containers (vials, bags, or liners) must be triply rinsed with an appropriate solvent (e.g., methanol or water, depending on the residual matrix)[3].

  • Solvent Disposal: Collect the rinsate and dispose of it as hazardous liquid organic waste.

  • Puncturing: Puncture or physically alter the cleaned packaging to render it unusable for future laboratory storage[3].

  • Disposal: Once triply rinsed and punctured, the packaging may be disposed of in a sanitary landfill or via combustible packaging incineration[3].

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and calculated action is required to prevent environmental runoff and personnel exposure.

Table 2: Spill Response Action Limits
Spill VolumeClassificationRequired Action & PPE
< 100g Minor / Bench-ScalePPE: Nitrile gloves, safety goggles, N95/P100 particulate respirator.Action: Wet-wipe or HEPA vacuum. Place in solid waste drum[4].
> 100g Major / Bulk ReleasePPE: Full face-piece SCBA, chemical impermeable suit.Action: Evacuate area. Isolate ventilation. Deploy EHS spill team[2][3].

Decontamination Steps:

  • Isolate: Promptly isolate the scene and remove all unprotected persons from the vicinity. Eliminate all sources of ignition and utilize spark-proof tools[2][3].

  • Contain: Prevent the powder from entering drains, sewers, or waterways. Environmental discharge must be strictly avoided due to the compound's biological persistence[2][3].

  • Absorb/Collect: If the powder is dissolved in a solvent spill, neutralize the area with sodium carbonate or sodium bicarbonate, then absorb with inert material (sand, earth, or vermiculite)[2].

  • Decontaminate: Wash the affected surface with water and a mild detergent, collecting all runoff for licensed disposal.

Waste Stream Logical Relationship

The following diagram illustrates the validated workflow for segregating and processing 2-Methyl-L-homophenylalanine waste streams to ensure full regulatory compliance.

DisposalWorkflow Start 2-Methyl-L-homophenylalanine Waste Stream Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Packaging Contaminated Packaging Start->Packaging SolidPrep Seal in Labeled HDPE Drum Solid->SolidPrep LiquidPrep Store in Vented Solvent Carboy Liquid->LiquidPrep PackPrep Triple Rinse & Puncture Packaging->PackPrep Contractor Licensed Hazardous Waste Contractor SolidPrep->Contractor LiquidPrep->Contractor PackPrep->Contractor Incineration Controlled Incineration (Flue Gas Scrubbing) Contractor->Incineration Primary Route Landfill Sanitary Landfill (Packaging Only) Contractor->Landfill Alternative

Workflow for the segregation, preparation, and disposal of 2-Methyl-L-homophenylalanine waste.

References

  • Agilent Technologies, Inc. "Amino Acid Standard - SAFETY DATA SHEET." Agilent. Available at: [Link]

  • SD Fine-Chem. "AMINO ACID KIT OF 24 ITEMS - SAFETY DATA SHEET." SD Fine-Chem. Available at:[Link]

  • Environmental Protection Agency (EPA). "Guide To Treatment Technologies For Hazardous Wastes At Superfund Sites." EPA.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-L-homophenylalanine

Advanced Laboratory Safety and Operational Protocol for 2-Methyl-L-homophenylalanine As a Senior Application Scientist, establishing a self-validating safety and operational framework is critical when integrating special...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Protocol for 2-Methyl-L-homophenylalanine

As a Senior Application Scientist, establishing a self-validating safety and operational framework is critical when integrating specialized non-proteinogenic amino acids into your workflows. 2-Methyl-L-homophenylalanine (CAS: 1260610-36-3)[1] is a highly valuable building block in modern drug discovery, frequently utilized in the synthesis of peptidomimetics, ACE inhibitors, and selective DPP-4 inhibitors[2].

However, handling this compound requires precision. The presence of the alpha-methyl group introduces significant steric hindrance, altering both its chemical reactivity during Solid-Phase Peptide Synthesis (SPPS) and its physicochemical behavior as a dry powder. This guide provides a comprehensive, causality-driven approach to Personal Protective Equipment (PPE), experimental handling, and disposal.

Hazard Causality and Risk Assessment

Before selecting PPE, we must define the physical and chemical risks associated with 2-Methyl-L-homophenylalanine. Like many synthetic amino acid derivatives, it is classified as a Combustible Solid (WGK 3)[2][3].

  • Aerosolization and Inhalation: The compound is supplied as a fine, lyophilized powder[3][4]. These particles have a low aerodynamic diameter, making them highly susceptible to aerosolization during weighing and transfer. Inhalation can lead to mechanical irritation of the respiratory tract[5].

  • Dermal and Ocular Exposure: While not acutely corrosive, prolonged exposure to the dust can cause localized irritation to mucous membranes and skin[6].

  • Solvent Synergy Risks: In SPPS, this powder is dissolved in aggressive organic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). The primary dermal risk often shifts from the powder itself to the carrier solvent, which can rapidly transport dissolved compounds through standard glove materials.

Table 1: Physicochemical Risk Profile

PropertyValue / ClassificationOperational Implication
CAS Number 1260610-36-3[1]Verify lot-specific Certificate of Analysis (CoA) before use.
Physical State Solid / Fine Powder[3]High risk of static cling and aerosolization; requires anti-static handling.
Combustibility WGK 3 (Combustible Solid)[2][3]Keep away from strong oxidizing agents and static discharge[6].
Storage Temp 2–30°C (Dry, well-ventilated)[3]Equilibrate to room temperature in a desiccator before opening to prevent condensation.

Personal Protective Equipment (PPE) Matrix

To ensure authoritative grounding, the following PPE matrix is designed to mitigate the specific risks of both the raw powder and its subsequent dissolution phases.

Table 2: Mandatory PPE Specifications

PPE CategorySpecificationCausality (The "Why")
Respiratory N95 or P100 Particulate Respirator (US)[2]Prevents inhalation of aerosolized WGK 3 combustible dust during open-bench transfer or weighing[2].
Eye Protection ANSI Z87.1 Splash GogglesProtects against both fine powder dust and subsequent splashes from SPPS solvents (DMF/DCM)[2][6].
Hand Protection Double-layered Nitrile (Powder) Butyl Rubber (Solvent)Nitrile is sufficient for dry powder[2]. However, once dissolved in DMF, standard nitrile degrades rapidly; butyl rubber is required for extended solvent handling[6].
Body Protection Flame-resistant, static-dissipative lab coatMitigates risks associated with handling combustible solids and prevents static-induced powder scattering[3].

Experimental Workflow: SPPS Integration

Because 2-Methyl-L-homophenylalanine features an alpha-methyl group, the steric bulk significantly reduces the nucleophilicity of the amine and the reactivity of the carboxyl group. Standard HBTU activation is insufficient; highly reactive coupling reagents (like HATU or COMU) and extended reaction times are required.

Protocol: Sterically Hindered SPPS Coupling

  • Environmental Prep: Ensure the fume hood face velocity is between 80–100 FPM. Wipe down the balance with an anti-static solution.

  • Weighing: Don N95 respirator and nitrile gloves[2]. Weigh the required molar equivalent of 2-Methyl-L-homophenylalanine using an anti-static weigh boat to prevent powder dispersion.

  • Activation: Transfer the powder to a dry reaction vessel. Dissolve in anhydrous DMF. Add HATU (1.05 eq relative to the amino acid) and N,N-Diisopropylethylamine (DIEA, 2.0 eq). Note: The solution may turn slightly yellow upon activation.

  • Coupling: Add the activated complex to the resin. Due to the alpha-methyl steric hindrance, extend the coupling time to 2–4 hours at room temperature, or utilize microwave-assisted SPPS (e.g., 75°C for 15 minutes).

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x) and DCM (3x) to remove unreacted reagents.

Workflow A 1. Risk Assessment Verify WGK 3 Status B 2. PPE Donning N95, Goggles, Nitrile A->B Proceed C 3. Powder Handling Anti-static Fume Hood B->C Transfer D 4. Dissolution DMF / HATU Activation C->D Add Solvent E 5. SPPS Coupling Extended Reaction Time D->E Activated F 6. Waste Disposal Solid & Solvent Segregation E->F Wash/Cleave

Fig 1: Operational and SPPS workflow for 2-Methyl-L-homophenylalanine.

Spill Mitigation and Disposal Plan

A self-validating safety system anticipates failures. If 2-Methyl-L-homophenylalanine is spilled, immediate and precise action prevents environmental contamination and respiratory exposure.

Protocol: Spill Management

  • Small Powder Spill: Do not use a water jet, as it can scatter the combustible dust[5]. Wearing your N95 respirator and gloves, gently cover the spill with a damp paper towel to suppress aerosolization, then carefully scoop the material into a hazardous waste container[6].

  • Large Spill: Evacuate personnel without proper PPE. Sweep up the material using spark-proof, anti-static tools and shovel it into a suitable, tightly closed container[5].

  • Decontamination: Wash the affected surface with soap and plenty of water only after the bulk powder has been physically removed[5].

  • Waste Segregation: Do not allow the product to enter drains[5]. Dispose of the collected powder as solid hazardous waste. Any DMF/DCM washings from the SPPS process must be segregated into designated halogenated or non-halogenated organic liquid waste streams in accordance with local environmental control regulations[5].

References

  • BLD Pharm. "1260610-36-3 | 2-Methyl-L-homophenylalanine".
  • Advanced ChemBlocks. "N-Fmoc-3-methyl-L-homophenylalanine 95%". AChemBlock.
  • AAPPTec. "MSDS - Safety Data Sheet: N-Boc-α-methyl-4-bromo-L-phenylalanine". Peptide.com.
  • Sigma-Aldrich. "DL-Homophenylalanine 98%".
  • Sigma-Aldrich. "Fmoc-N-Me-Phe-OH Novabiochem".
  • Fisher Scientific. "SAFETY DATA SHEET: BOC-a-Methylalanine". FisherSci.

Sources

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